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  • Product: 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
  • CAS: 1803585-04-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

An In-depth Technical Guide to 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride: Properties, Reactivity, and Synthetic Applications Introduction 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a polyfunctionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride: Properties, Reactivity, and Synthetic Applications

Introduction

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a polyfunctionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure is characterized by a highly reactive sulfonyl chloride moiety, which serves as a linchpin for constructing complex molecular architectures. The benzene ring is further decorated with a fluorine atom, a methyl group, and a nitro group. This unique combination of substituents creates a nuanced electronic environment that dictates the compound's reactivity and makes it a valuable building block for targeted synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . We will delve into its chemical reactivity, supported by mechanistic insights, and present detailed protocols for its application in synthesis. The document emphasizes not just the procedural steps but the underlying chemical principles, offering a framework for its effective and safe utilization in the laboratory.

Physicochemical and Spectroscopic Profile

The properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride are dictated by its distinct functional groups. The sulfonyl chloride group makes the compound highly susceptible to hydrolysis and reactions with nucleophiles. The nitro and fluoro groups are strongly electron-withdrawing, which enhances the electrophilicity of the sulfonyl sulfur atom.

Table 1: Core Physicochemical Properties

PropertyValueSource / Comment
Chemical Structure Chemical Structure of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
CAS Number 1803585-04-7[1]
Molecular Formula C₇H₅ClFNO₄S[2]
Molecular Weight 253.64 g/mol Calculated from molecular formula.
Appearance Pale yellow to yellow solidInferred from related nitrobenzenesulfonyl chlorides.[3][4]
Melting Point Not explicitly reported. Similar isomers have melting points in the range of 60-80°C.Based on data for related compounds like 2-nitrobenzenesulfonyl chloride (63-67°C) and 4-nitrobenzenesulfonyl chloride (75°C).[5]
Solubility Soluble in many organic solvents (e.g., Dichloromethane, Chloroform, Toluene); Insoluble in water.[4]Reacts with protic solvents like water and alcohols.
Moisture Sensitivity Highly sensitive to moisture.Reacts with water to form the corresponding sulfonic acid and HCl.[6][7][8]
Spectroscopic Signature (Predicted)
  • ¹H NMR: Two aromatic protons would be visible in the downfield region (typically δ 7.5-8.5 ppm), showing splitting patterns consistent with their coupling to each other and to the fluorine atom. A singlet for the methyl group protons would appear upfield (around δ 2.5 ppm).

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observable for the aromatic carbons.

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the other substituents on the aromatic ring.

  • Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation would likely involve the loss of the chlorine atom and the SO₂ group.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The substituents on the aromatic ring play a crucial role in modulating this reactivity.

  • Electron-Withdrawing Groups (-NO₂ and -F): The nitro and fluoro groups are powerful electron-withdrawing substituents. They pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This inductive effect makes the sulfur atom highly electron-deficient and exceptionally susceptible to attack by nucleophiles.

  • Electron-Donating Group (-CH₃): The methyl group is a weak electron-donating group. Its electronic contribution is largely overshadowed by the potent withdrawing effects of the nitro and fluoro groups.

Sulfonamide Formation: A Cornerstone Reaction

The most prominent application of this reagent is its reaction with primary or secondary amines to form stable sulfonamide linkages, a common functional group in many pharmaceutical agents.[9] The reaction proceeds via a nucleophilic acyl substitution-type mechanism.

The workflow for a typical sulfonamide synthesis is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve 2-Fluoro-5-methyl-4- nitrobenzenesulphonyl chloride in aprotic solvent (e.g., DCM) B Add amine nucleophile (1.0 - 1.2 equivalents) A->B Step 1 C Add non-nucleophilic base (e.g., Triethylamine, DIPEA) (1.5 - 2.0 equivalents) B->C Step 2 D Stir at 0 °C to room temperature C->D Step 3 E Monitor progress by TLC or LC-MS (disappearance of starting material) D->E Continuous F Quench with aqueous acid (e.g., 1M HCl) to remove excess base E->F Upon Completion G Separate organic layer F->G H Wash with brine, dry over Na₂SO₄, and concentrate in vacuo G->H I Purify by recrystallization or column chromatography H->I J Final Sulfonamide Product I->J

Caption: General workflow for sulfonamide synthesis.

The mechanism involves the amine's lone pair of electrons attacking the electrophilic sulfur atom, followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group. The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Other Key Reactions
  • Sulfonate Ester Formation: In the presence of an alcohol and a base, the compound will form a sulfonate ester. This reaction is analogous to sulfonamide formation but is generally slower as alcohols are weaker nucleophiles than amines.

  • Hydrolysis: This is a critical consideration for storage and handling. The compound reacts readily with water, even atmospheric moisture, to hydrolyze into 2-fluoro-5-methyl-4-nitrobenzenesulfonic acid and hydrochloric acid.[6][8] This degradation not only consumes the reagent but also creates a corrosive environment.

Synthesis and Purification

While not a commodity chemical, 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride can be synthesized through established organosulfur chemistry routes. A plausible and common method is the oxidative chlorination (chlorosulfonation) of a suitable precursor.

G A Starting Material: 1-Fluoro-4-methyl-2-nitrobenzene C Reaction: Chlorosulfonation A->C B Chlorosulfonic Acid (ClSO₃H) B->C D Product: 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride C->D Yields target compound

Caption: Plausible synthetic route via chlorosulfonation.

This reaction involves treating the parent aromatic compound with chlorosulfonic acid.[10] The reaction is typically performed at elevated temperatures. Purification of the final product is generally achieved by distillation under reduced pressure or recrystallization from a non-polar solvent.

Experimental Protocols

The following protocols are provided as a guide for the use and handling of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

Protocol 4.1: Synthesis of N-Benzyl-2-fluoro-5-methyl-4-nitrobenzenesulfonamide

This protocol details a representative sulfonamide formation reaction.

A. Materials and Equipment:

  • 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

  • Standard glassware for extraction and purification

B. Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Causality: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the highly reactive sulfonyl chloride.[11] Cooling mitigates the exothermic nature of the reaction.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

    • Causality: Dropwise addition helps to control the reaction temperature. Triethylamine acts as a non-nucleophilic base to scavenge the HCl formed during the reaction, preventing the formation of benzylammonium hydrochloride salt.[12]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.

    • Causality: This series of washes removes impurities and byproducts, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 4.2: Safe Handling, Storage, and Quenching

A. Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles and a face shield.[6][13]

  • Gloves: Use chemical-resistant gloves (e.g., nitrile). Inspect for damage before use.[13]

  • Clothing: A chemical-resistant lab coat is mandatory.[6]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.[6][13]

B. Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[14]

  • Keep in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and strong oxidizing agents.[6][14][15] Recommended storage temperature is often 2-8°C.[14][16][17]

C. Quenching Excess Reagent:

  • Cool the reaction vessel in an ice bath.

  • Prepare a separate beaker containing a stirred, cold solution of saturated sodium bicarbonate.

  • Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the bicarbonate solution. Be prepared for gas evolution (CO₂).

    • Causality: A weak base like sodium bicarbonate safely neutralizes the reactive sulfonyl chloride and any HCl byproduct without causing an uncontrollably violent reaction.[13]

Applications in Research and Drug Development

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is not just a reagent but a strategic tool for molecular design.

  • Scaffold for Combinatorial Libraries: The reliable formation of sulfonamides allows this compound to be used as a key building block in the synthesis of large libraries of compounds for high-throughput screening in drug discovery programs.

  • Introduction of Key Pharmacophoric Elements:

    • Fluorine: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[18]

    • Nitro Group: The nitro group is a versatile handle for further chemical modification. It can be readily reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to build molecular complexity.

  • Chemical Probes and Antibiotics: The ortho-nitro sulfonyl scaffold has been identified as a promising pharmacophore for the development of new antibiotics, particularly against drug-resistant bacteria.[19][20] This highlights the potential of derivatives of this compound class in addressing critical unmet medical needs.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.
  • Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide - Benchchem.
  • 5-fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride — Chemical Substance Inform
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • Sulfuryl chloride - Sciencemadness Wiki.
  • 2-Fluoro-5-nitrobenzenesulfonyl chloride | 713-21-3 - Sigma-Aldrich.
  • 713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm.
  • SAFETY D
  • 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride (C7H5ClFNO4S) - PubChemLite.
  • Synthesis of sulfonyl chloride substr
  • SAFETY D
  • CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride - CymitQuimica.
  • 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum - ChemicalBook.
  • 2-Nitrobenzenesulfonyl Chloride | 1694-92-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 - Sigma-Aldrich.
  • 4-Nitrobenzenesulfonyl chloride | 98-74-8 - ChemicalBook.
  • Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry.
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC.
  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride - CymitQuimica.
  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.

Sources

Exploratory

Crystal Structure Analysis of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl Chloride: A Technical Guide

Executive Summary The compound 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a highly functionalized, electrophilic building block widely utilized in the synthesis of complex sulfonamides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a highly functionalized, electrophilic building block widely utilized in the synthesis of complex sulfonamides and pharmaceutical intermediates. The presence of four distinct functional groups—a sulfonyl chloride, a nitro group, a fluorine atom, and a methyl group—on a single benzene ring creates a highly congested steric environment and a complex electronic profile.

This whitepaper provides an in-depth technical roadmap for the crystal structure analysis of this compound. By leveraging predictive crystallographic modeling, rigorous anhydrous experimental protocols, and comparative data from structural analogues, this guide establishes a self-validating workflow for isolating and characterizing its precise molecular geometry.

Predictive Molecular Geometry & Mechanistic Causality

To accurately solve and refine the crystal structure of a novel poly-substituted benzenesulfonyl chloride, one must first understand the causal relationships dictating its molecular conformation. Based on established crystallographic data from structural analogues such as 1[1] and 2[2], several geometric imperatives govern this molecule:

  • Distorted Tetrahedral Sulfonyl Center: The geometry around the sulfur atom is strictly a distorted tetrahedron. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the high electron density of the two S=O double bonds exerts a strong repulsive force. This expands the O=S=O angle to approximately 119–121° and consequently compresses the C-S-Cl angle to roughly 107°[3].

  • Steric Twist of the Nitro Group: The nitro group (-NO₂) at the 4-position is directly adjacent to the methyl group (-CH₃) at the 5-position. The steric clash between the oxygen atoms of the nitro group and the bulky methyl protons forces the nitro group out of coplanarity with the aromatic ring. This torsional twist relieves steric strain at the cost of optimal π-conjugation.

  • Inductive Shortening by Fluorine: The highly electronegative fluorine atom at the 2-position inductively withdraws electron density from the aromatic system. This effect typically shortens the adjacent C-C bonds within the ring and highly polarizes the C-F bond, making it a strong hydrogen-bond acceptor in the crystal lattice.

Experimental Workflows: Self-Validating Protocols

Sulfonyl chlorides are notoriously moisture-sensitive. Exposure to atmospheric water rapidly hydrolyzes the S-Cl bond, yielding a sulfonic acid and hydrochloric acid. Therefore, the entire analytical protocol must function as a self-validating system designed to exclude moisture and minimize thermal degradation.

Anhydrous Crystallization Protocol
  • Solvent Preparation: Dry dichloromethane (DCM) and n-hexane over activated 3Å molecular sieves for 48 hours prior to use.

  • Dissolution: Inside an argon-filled glovebox, dissolve 50 mg of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in 1.0 mL of anhydrous DCM in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any microscopic particulate matter that could cause premature, low-quality nucleation.

  • Vapor Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of anhydrous n-hexane (the antisolvent).

  • Incubation: Seal the outer vial with a Teflon-lined cap and wrap it in Parafilm. Store the system undisturbed at 4 °C for 3 to 5 days until high-quality block crystals form.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Inert Harvesting: Harvest the crystals directly into a drop of inert perfluoropolyether oil (e.g., Paratone-N). Causality: The oil acts as an immediate physical barrier against atmospheric moisture, preventing hydrolysis of the S-Cl bond during transit to the diffractometer.

  • Flash-Cooling: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream at 100 K. Causality: Flash-cooling solidifies the oil into a rigid glass (securing the crystal without mechanical stress) and significantly reduces atomic thermal vibrations, allowing for precise resolution of the highly polarizable S-Cl bond.

  • Data Collection & Refinement: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

CrystalStructureWorkflow Step1 Anhydrous Crystallization (Vapor Diffusion) Step2 Crystal Selection & Mounting (Paratone Oil, 100 K) Step1->Step2 Step3 X-ray Diffraction Data Collection (Mo Kα Radiation) Step2->Step3 Step4 Data Reduction & Absorption Correction (SADABS) Step3->Step4 Step5 Structure Solution & Refinement (SHELXT / SHELXL) Step4->Step5 Step6 Validation & Hirshfeld Analysis (CheckCIF / CrystalExplorer) Step5->Step6

Step-by-step X-ray diffraction workflow for moisture-sensitive sulfonyl chlorides.

Quantitative Crystallographic Data

To provide a benchmark for structural validation, the table below compares the established crystallographic parameters of known structural analogues[1][2] against the predicted parameters for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

Parameter2-Nitrobenzenesulfonyl chloride4-Nitrobenzenesulfonyl chloride2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (Predicted Target)
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group P2₁/cP2₁/nP2₁/c or P-1
S-Cl Bond Length (Å) ~2.04~2.062.05 ± 0.02
O-S-O Angle (°) ~119.5~120.1119.8 ± 0.5
C-S Bond Length (Å) ~1.77~1.781.76 ± 0.02
Primary Lattice Interactions C-H···OC-H···OC-H···O, C-F···H, Cl···O

Intermolecular Interactions & Hirshfeld Surface Analysis

Once the structure is refined, understanding the crystal packing is crucial for predicting the compound's bulk physical properties (e.g., melting point, solubility). Because 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride lacks classical strong hydrogen bond donors (such as -OH or -NH groups), its supramolecular architecture is dictated by a network of weak, directional non-covalent interactions:

  • C-H···O Hydrogen Bonding: The most dominant packing forces will be the interactions between the weakly acidic aromatic protons (and methyl protons) and the highly electronegative oxygen atoms of both the sulfonyl and nitro groups.

  • Halogen Bonding (C-F···H and S-Cl···O): The fluorine atom will participate in weak C-F···H-C interactions. Additionally, the electron-deficient region (σ-hole) on the chlorine atom of the sulfonyl chloride group may engage in highly directional halogen bonding with the electron-rich nitro oxygen atoms of adjacent molecules, driving the formation of 1D supramolecular chains.

References

  • National Center for Biotechnology Information. "2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem".
  • National Center for Biotechnology Information. "4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem".
  • C. S. Ananda Kumar, et al. "Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine".

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

As a Senior Application Scientist in synthetic methodology, understanding the precise physicochemical behavior of complex building blocks is paramount to designing robust, scalable drug development workflows. 2-Fluoro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, understanding the precise physicochemical behavior of complex building blocks is paramount to designing robust, scalable drug development workflows. 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a highly specialized, poly-substituted aromatic electrophile. Its utility in synthesizing targeted sulfonamides relies entirely on mastering its solubility profile and mitigating its inherent reactivity with protic environments.

This whitepaper provides an in-depth analysis of the solubility dynamics of this compound in organic solvents, explaining the causality behind solvent selection, and outlines a self-validating experimental protocol for its application.

Structural Causality and Physicochemical Dynamics

The molecular architecture of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (Molecular Weight: 253.64 g/mol ) dictates its behavior in solution (1[1]). The compound features three distinct ring substituents that collectively modulate its polarity, crystal lattice energy, and electrophilicity:

  • Nitro Group (-NO₂): A strongly electron-withdrawing group via both inductive and resonance effects. It significantly increases the overall dipole moment of the molecule, enhancing its solubility in polar aprotic solvents while simultaneously making the sulfonyl sulfur highly susceptible to nucleophilic attack.

  • Fluoro Group (-F): Introduces high electronegativity with minimal steric bulk. While it increases the lipophilicity of the molecule, it also acts synergistically with the nitro group to pull electron density away from the sulfonyl core.

  • Methyl Group (-CH₃): Provides mild electron-donating characteristics and slight steric hindrance, which slightly dampens the extreme reactivity of the sulfonyl chloride compared to unsubstituted nitrobenzenesulfonyl chlorides, while aiding dissolution in less polar organic solvents.

Because sulfonyl chlorides are moisture-sensitive and liberate toxic hydrogen chloride (HCl) gas upon hydrolysis (2[2]), solvent selection is not merely a matter of dissolution—it is a critical parameter for maintaining the structural integrity of the electrophile.

Solubility Profile in Organic Solvents

The dissolution of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride follows the general principles observed for related halogenated and nitrated benzenesulfonyl chlorides.

  • Halogenated Solvents (Dichloromethane, Chloroform): These are the gold-standard solvents for this compound. Dichloromethane (DCM) provides an ideal balance: its moderate dielectric constant easily overcomes the crystal lattice energy of the solid, while its lack of nucleophilic lone pairs ensures the sulfonyl chloride remains completely intact. Standard sulfonylation protocols heavily rely on DCM (3[3]).

  • Polar Aprotic Solvents (DMF, Acetonitrile, THF): The compound exhibits exceptionally high solubility in highly polar solvents like N,N-Dimethylformamide (DMF), mirroring the behavior of similar fluorinated analogs (4[4]). However, DMF can complicate downstream purification due to its high boiling point. Tetrahydrofuran (THF) is highly effective but must be strictly anhydrous and peroxide-free to prevent oxidative degradation.

  • Protic Solvents (Water, Methanol, Ethanol): The compound is functionally insoluble in water but highly reactive. Exposure to protic environments induces rapid solvolysis, converting the active sulfonyl chloride into an inactive sulfonic acid (or sulfonate ester) while liberating HCl.

Quantitative Solvent Compatibility Matrix

The following table summarizes the solubility and functional compatibility of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride across various solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Functional Role & Causality
Halogenated Dichloromethane (DCM)9.1> 150Optimal: Provides high solubility without nucleophilicity. Ideal for standard sulfonylation reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 250High: Excellent for dissolving polar amine nucleophiles, but requires aqueous workup for solvent removal.
Ethereal Tetrahydrofuran (THF)7.5~ 100Moderate-High: Useful for reactions requiring lower temperatures or organometallic compatibility.
Aromatic Toluene2.420 - 50Moderate: Low polarity limits solubility, but excellent for biphasic Schotten-Baumann conditions.
Protic Methanol / Water33.0 / 80.1N/A (Reactive)Incompatible: Induces rapid solvolysis, liberating HCl and yielding the inactive sulfonic acid.

Mechanistic Pathway Visualization

The causality behind strict solvent selection is best understood by visualizing the divergent reaction pathways. Aprotic solvents facilitate the desired nucleophilic addition, whereas protic solvents trigger unwanted degradation.

G SM 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride Aprotic Aprotic Solvents (DCM, THF, DMF) SM->Aprotic Dissolves intact Protic Protic Solvents (H2O, MeOH, EtOH) SM->Protic Rapid solvolysis Amine Nucleophile Addition (e.g., R-NH2 + Base) Aprotic->Amine Controlled reaction Degradation Sulfonic Acid / Ester (Hydrolysis / Solvolysis) Protic->Degradation Unwanted degradation Sulfonamide Stable Sulfonamide (Target Product) Amine->Sulfonamide Desired Pathway

Mechanistic divergence of sulfonyl chloride reactivity based on solvent proticity.

Self-Validating Experimental Protocol: Anhydrous Sulfonylation

To effectively utilize 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (5[5]), researchers must employ a methodology that prevents hydrolysis while driving the reaction to completion. The following protocol integrates a self-validating analytical checkpoint to ensure data trustworthiness.

Objective

Synthesize a stable sulfonamide by coupling 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride with a primary amine, utilizing anhydrous DCM.

Step-by-Step Methodology
  • System Purging (Causality: Moisture Exclusion):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon.

    • Reasoning: Ambient humidity is sufficient to hydrolyze the highly electrophilic sulfonyl chloride over time, reducing yield and generating acidic byproducts.

  • Nucleophile & Base Dissolution (Causality: HCl Scavenging):

    • Dissolve the primary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM, 0.2 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 to 2.5 equivalents).

    • Reasoning: The reaction generates one equivalent of HCl. If unneutralized, HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. DIPEA acts as a non-nucleophilic base to scavenge this acid (3[3]).

  • Electrophile Addition (Causality: Thermal Control):

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.05 equivalents) portion-wise over 5 minutes.

    • Reasoning: Sulfonylation is highly exothermic. Cooling prevents thermal degradation of the starting material and suppresses potential side reactions (such as bis-sulfonylation).

  • Self-Validation Checkpoint (LC-MS Quench Technique):

    • Action: After 1 hour of stirring at room temperature, remove a 10 µL aliquot of the reaction mixture.

    • Quench: Immediately dilute the aliquot into 100 µL of a 10% diethylamine in acetonitrile solution.

    • Reasoning: Direct injection of an unquenched reaction mixture into an LC-MS utilizing methanol/water mobile phases will cause instantaneous solvolysis of any unreacted sulfonyl chloride, yielding a false-positive sulfonic acid or methyl ester peak. By pre-quenching with a highly reactive secondary amine (diethylamine), any remaining starting material is quantitatively converted to a stable diethyl sulfonamide adduct. This validates the true conversion rate of the reaction without analytical artifacts.

  • Workup and Isolation:

    • Once complete, quench the bulk reaction with 1.0 M aqueous HCl to neutralize excess DIPEA.

    • Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

References

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2-Fluoro-5-methyl-4-nitrobenzenes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally analogous compounds to provide a robust framework for its safe utilization in a research and development setting.

Introduction and Compound Profile

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is an aromatic sulfonyl chloride, a class of compounds widely employed in organic synthesis. The presence of a sulfonyl chloride functional group makes it a valuable reagent for the formation of sulfonamides and sulfonate esters. The additional functionalities on the benzene ring—a fluorine atom, a methyl group, and a nitro group—modulate its reactivity and introduce specific steric and electronic properties that can be leveraged in synthetic chemistry.

Aromatic sulfonyl chlorides are recognized for their reactivity, particularly as electrophiles in reactions with nucleophiles.[1] The nitro and fluoro groups, being electron-withdrawing, are expected to enhance the electrophilicity of the sulfonyl chloride group in the target molecule.[2] This heightened reactivity necessitates stringent handling protocols to ensure the safety of laboratory personnel.

Table 1: Physicochemical Properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride and Related Analogues

Property2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (Predicted/Inferred)4-Nitrobenzenesulfonyl chloride[3]2-Nitrobenzenesulfonyl chloride2-Methyl-5-nitrobenzenesulfonyl chloride[1]
Molecular Formula C7H5ClFNO4SC6H4ClNO4SC6H4ClNO4SC7H6ClNO4S
Molecular Weight 253.64 g/mol 221.62 g/mol 221.62 g/mol 235.64 g/mol
Appearance Likely a yellow to brown solidYellow solidYellow to brown solidSolid
Melting Point Not available75 °C63-67 °C41-45 °C
Boiling Point Not available143-144 °C @ 1.5 mmHgNot available135-137 °C @ 0.7 mmHg
Solubility Expected to be soluble in many organic solvents (e.g., DCM, Chloroform) and insoluble in water.[4][5]Soluble in TolueneSoluble in dichloromethane and chloroformNot available
Moisture Sensitivity Highly sensitive to moisture.[3][4]Moisture SensitiveNot availableNot available

Hazard Identification and Risk Assessment

Based on the known hazards of structurally similar aromatic sulfonyl chlorides, 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature and high reactivity, particularly with water and other nucleophiles.

Key Hazard Statements (Inferred):

  • H314: Causes severe skin burns and eye damage. [6][7] The sulfonyl chloride moiety reacts with moisture on the skin and in the eyes to produce hydrochloric acid and the corresponding sulfonic acid, leading to severe chemical burns.[6]

  • H318: Causes serious eye damage. [8] Direct contact with the eyes can cause irreversible damage.

  • H335: May cause respiratory irritation. Inhalation of dust or fumes can irritate the respiratory tract.

The presence of the nitro group may also confer additional toxicological properties, and the compound should be handled with appropriate caution.

Safe Handling and Storage Protocols

A rigorous approach to handling and storage is paramount to mitigate the risks associated with 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.[6]

  • Skin Protection: A chemical-resistant lab coat and appropriate gloves (e.g., nitrile rubber) are required.[6] Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

PPE_Workflow start Handling Protocol Initiation ppe_check Verify Full PPE Compliance (Goggles, Face Shield, Lab Coat, Gloves) start->ppe_check fume_hood Work Exclusively in a Certified Chemical Fume Hood ppe_check->fume_hood weighing Weigh Solid in a Contained Manner (e.g., Weighing Boat) fume_hood->weighing dissolution Dissolve in an Appropriate Anhydrous Solvent weighing->dissolution reaction_setup Set up Reaction Apparatus Under Inert Atmosphere (if required) dissolution->reaction_setup end Safe Handling Procedure Complete reaction_setup->end

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[9]

  • Cool and Dry Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols.[9][10]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill and Leak Response

For any spill, evacuate the area and ensure adequate ventilation.

  • Small Spills: For minor spills, carefully cover the material with a dry, inert absorbent such as sand, vermiculite, or sodium bicarbonate.[10][12] Do not use combustible materials like paper towels.[6] Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the laboratory and contact the institution's emergency response team.

Experimental Protocols and Causality

The primary utility of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in a research setting is for the synthesis of sulfonamides and sulfonate esters. The following are generalized protocols that must be adapted to the specific requirements of the reaction.

Sulfonamide Synthesis

The reaction with a primary or secondary amine is a common application. The causality behind this protocol is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Step-by-Step Methodology:

  • Reaction Setup: In a chemical fume hood, dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in the same anhydrous solvent to the stirred amine solution at a controlled temperature (often 0 °C to room temperature). The slow addition is necessary to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a weak base like sodium bicarbonate.[6] This step neutralizes any remaining sulfonyl chloride and the acid byproduct.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography or recrystallization.

Sulfonamide_Synthesis reagents Amine + Base in Anhydrous Solvent reaction Nucleophilic Attack and HCl Neutralization reagents->reaction sulfonyl_chloride 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in Anhydrous Solvent sulfonyl_chloride->reaction workup Aqueous Quench reaction->workup purification Extraction & Purification workup->purification product Purified Sulfonamide purification->product

Waste Disposal

All waste containing 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride or its byproducts must be treated as hazardous waste.

  • Neutralization of Uncontaminated Waste: Small amounts of uncontaminated sulfonyl chloride can be neutralized by slow addition to a stirred, ice-cooled solution of a weak base like sodium bicarbonate.[12] This should only be performed by trained personnel in a chemical fume hood.

  • Contaminated Waste: All contaminated materials, including reaction residues and spill cleanup materials, must be collected in a sealed, properly labeled container for disposal through the institution's hazardous waste management program.[8][12]

Conclusion

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a valuable synthetic reagent that requires careful and informed handling due to its inherent reactivity and corrosive nature. By understanding its properties through the lens of structurally similar compounds and adhering to the stringent safety protocols outlined in this guide, researchers can safely harness its synthetic potential. Always consult your institution's specific safety guidelines and procedures before commencing any work with this compound.

References

  • S D FINE-CHEM LIMITED. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

  • Du, X.-H., Chen, S., Zheng, M., & Xu, Z.-Y. (2005). A Novel Synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl Chloride.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 895-898.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the fundamental physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. With a focus on scientific integrity and practical application, this document details the precise determination of its exact mass and molecular weight. These parameters are critical for unambiguous compound identification, purity assessment, and stoichiometric calculations in synthetic protocols. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the development of novel chemical entities.

Introduction: The Significance of Precise Physicochemical Characterization

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS RN: 1803585-04-7) is a highly functionalized aromatic compound. Its utility in medicinal chemistry and materials science stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 2-fluoro-5-methyl-4-nitrophenylsulfonyl group into a wide array of molecules. The presence of nitro, fluoro, and methyl groups on the benzene ring offers multiple points for further chemical modification, making it a versatile building block.

In the rigorous environment of drug development and chemical research, the unambiguous identification and characterization of such starting materials are paramount. A discrepancy in the fundamental properties of a reagent can lead to significant downstream consequences, including incorrect stoichiometric ratios, failed reactions, and the generation of impure products. Therefore, a thorough understanding and precise determination of the exact mass and molecular weight of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride are not merely academic exercises but foundational pillars of robust scientific inquiry.

This guide will elucidate the distinction between these two crucial parameters, provide their precise values for the title compound, and outline the experimental and computational workflows for their determination.

Core Physicochemical Data

The accurate characterization of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride begins with its elemental composition and the resulting mass and weight.

Molecular Structure and Formula

The structural arrangement of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is key to its reactivity and properties.

  • Chemical Name: 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

  • CAS Number: 1803585-04-7

  • Molecular Formula: C₇H₅ClFNO₄S

The molecular formula is the cornerstone for calculating both the exact mass and the molecular weight.

Exact Mass and Molecular Weight: A Tabulated Summary

The following table summarizes the key quantitative data for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

ParameterValueUnitSignificance
Exact Mass (Monoisotopic) 252.96118DaUnambiguous identification by high-resolution mass spectrometry.[1]
Molecular Weight 253.64 g/mol Used for stoichiometric calculations in chemical reactions.

The Science Behind the Numbers: Exact Mass vs. Molecular Weight

A common point of confusion in chemical sciences is the distinction between exact mass and molecular weight. Understanding this difference is crucial for the correct application of analytical data.

  • Exact Mass: This is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. It is a theoretical value that is compared against the measured mass from high-resolution mass spectrometry (HRMS) for definitive compound identification. For 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride, the exact mass is calculated using the masses of ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule based on the natural abundance of all stable isotopes of each element. The atomic weights published on the periodic table are used for this calculation. Molecular weight is the value used for converting between mass and moles in macroscopic laboratory settings.

Workflow for Physicochemical Characterization

The determination of the exact mass and molecular weight follows a structured workflow, integrating computational and experimental techniques. The following diagram illustrates this process.

G cluster_0 Computational Analysis cluster_1 Experimental Verification cluster_2 Final Characterization mol_formula Determine Molecular Formula (C₇H₅ClFNO₄S) calc_mw Calculate Molecular Weight mol_formula->calc_mw Use Atomic Weights calc_em Calculate Exact Mass mol_formula->calc_em Use Isotopic Masses data_analysis Data Analysis and Comparison calc_em->data_analysis Theoretical Value sample_prep Sample Preparation hrms High-Resolution Mass Spectrometry (HRMS) sample_prep->hrms Introduce Sample hrms->data_analysis Measured m/z report Confirmed Identity and Purity data_analysis->report Confirmation

Caption: Workflow for the determination and verification of exact mass and molecular weight.

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The following is a generalized protocol for the determination of the exact mass of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride using electrospray ionization-time of flight (ESI-TOF) mass spectrometry.

5.1. Rationale

High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it is possible to confirm the molecular formula and thus the identity of the compound.

5.2. Materials and Reagents

  • 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Calibrant solution for the mass spectrometer

5.3. Instrumentation

  • A high-resolution mass spectrometer (e.g., Agilent 6500 series Q-TOF, Thermo Scientific Orbitrap series) equipped with an electrospray ionization (ESI) source.

  • A suitable liquid chromatography system for sample introduction (optional, direct infusion can also be used).

5.4. Step-by-Step Procedure

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a well-characterized calibrant solution. This ensures high mass accuracy.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.

    • For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.

  • Sample Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic column.

    • Acquire data in either positive or negative ion mode. For this compound, both modes can be explored. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed. In negative ion mode, the [M-Cl]⁻ fragment might be prominent.

    • Set the mass range to acquire data around the expected m/z of the compound (e.g., m/z 100-500).

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the molecular ion or a common adduct.

    • Compare the measured m/z of the peak to the calculated exact mass of the expected ion. For example, for the protonated molecule [C₇H₅ClFNO₄S + H]⁺, the theoretical exact mass would be 253.96846 Da.

    • The mass accuracy should be within 5 ppm.

Conclusion

The precise and accurate determination of the exact mass and molecular weight of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a fundamental requirement for its effective use in research and development. This guide has provided these critical values, explained their scientific basis, and outlined a workflow for their experimental verification. By adhering to these principles of meticulous characterization, scientists can ensure the reliability and reproducibility of their work, ultimately accelerating the pace of discovery.

References

  • PubChem. Compound Summary for CID 119031974, 2-fluoro-5-methyl-4-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl Chloride: A Technical Guide

Executive Summary 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a highly functionalized, electrophilic building block frequently utilized in advanced agrochemical and pharmaceutical synthesis[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a highly functionalized, electrophilic building block frequently utilized in advanced agrochemical and pharmaceutical synthesis[1]. While its dense functionalization enables complex coupling reactions, it also creates a highly strained, thermodynamically fragile system. As a Senior Application Scientist, I have structured this guide to deconstruct the thermodynamic stability of this compound, focusing on its extreme susceptibility to hydrolysis and its severe thermal decomposition hazards.

Structural Thermodynamics: The Electronic Triad Effect

The thermodynamic instability of this compound is hardcoded into its molecular architecture. The sulfonyl chloride (-SO₂Cl) group is inherently reactive, but its electrophilicity is exponentially magnified by the surrounding "electronic triad" of substituents:

  • Para-Nitro Group (-NO₂): Exerts a profound mesomeric (-M) and inductive (-I) electron-withdrawing effect, significantly depleting electron density from the sulfur center.

  • Ortho-Fluoro Group (-F): Provides strong inductive (-I) withdrawal, further polarizing the S-Cl bond.

  • Meta-Methyl Group (-CH₃): While weakly electron-donating (+I), its steric bulk forces conformational rigidity, preventing the dissipation of ring strain.

Consequently, the sulfur atom becomes a highly attractive target for nucleophiles. This electronic environment drastically lowers the activation energy ( Ea​ ) for hydrolysis, making the compound highly sensitive to even trace amounts of ambient moisture[2].

Thermodynamics of Hydrolysis

When exposed to water, the compound undergoes rapid, irreversible solvolysis. The hydrolysis of substituted benzenesulfonyl chlorides typically proceeds via a pentacoordinate bipyramidal transition state (an SN​2 -like mechanism)[2]. Because the reaction breaks a highly polarized S-Cl bond and forms a thermodynamically stable sulfonic acid and hydrogen chloride, the process is fiercely exothermic. Moisture contact not only degrades the reagent but liberates toxic, corrosive HCl gas, posing a severe overpressurization hazard in sealed containers.

HydrolysisPathway A 2-Fluoro-5-methyl-4-nitro benzenesulphonyl chloride B Pentacoordinate Transition State A->B + H₂O (Nucleophilic Attack) C Sulfonic Acid Derivative B->C - Cl⁻ (Leaving Group) D HCl + Thermal Energy (ΔH < 0) B->D Exothermic Release

Fig 1. Hydrolysis pathway and thermodynamic energy release of the sulfonyl chloride.

Thermal Degradation and Hazard Assessment

Nitroaromatic sulfonyl chlorides are notorious for their thermal fragility. Differential thermoanalysis of analogous compounds, such as 3-nitrobenzenesulfonyl chloride, reveals that exothermic decomposition initiates at temperatures as low as 180°C[3]. The addition of the ortho-fluoro group in our target molecule introduces further ring strain. Heating this compound beyond its stability threshold triggers a cascading decomposition, releasing a toxic plume of carbon monoxide, hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx)[4].

ThermalWorkflow Step1 Sample Preparation (Argon Atmosphere, <1% RH) Step2 High-Pressure DSC (Ramp: 5°C/min, 25-400°C) Step1->Step2 Step3 Thermokinetic Analysis (Onset To, Peak Tp, ΔHd) Step2->Step3 Step4 Evolved Gas Analysis (TGA-FTIR for SO₂, NOx, HF) Step2->Step4 Step5 Process Safety Limits (Establish SADT) Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for thermal hazard and decomposition assessment.

Experimental Workflows for Stability Profiling

To safely utilize this compound in scale-up syntheses, researchers must establish precise thermodynamic boundaries. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Reaction Calorimetry (Hydrolysis Thermodynamics)

Objective: Quantify the enthalpy of hydrolysis ( ΔHhyd​ ) to design safe quenching procedures and prevent thermal runaway during aqueous workups. Methodology:

  • Inert Preparation: Purge a Mettler Toledo RC1 reaction calorimeter with dry nitrogen. Establish a biphasic solvent system (e.g., toluene/water) and equilibrate precisely to 25.00°C.

  • Controlled Dosing: Using a programmable syringe pump, inject a 0.5 M solution of the sulfonyl chloride (in anhydrous THF) into the aqueous phase at a rate of 1.0 mL/min. Causality: Controlled dosing prevents localized thermal spikes that could trigger secondary decomposition pathways.

  • Thermokinetic Tracking: Continuously integrate the heat flow ( q ) to determine the total exothermic energy release ( Q ).

  • Self-Validation (Titration): Post-reaction, back-titrate the aqueous phase with standardized 0.1 M NaOH. The molar quantity of generated HCl must perfectly correlate with the integrated heat data, proving that the exotherm is solely derived from hydrolysis and not extraneous side reactions.

Protocol B: High-Pressure DSC and TGA-FTIR (Thermal Hazard Profiling)

Objective: Determine the onset temperature of decomposition ( To​ ) and identify evolved gases to establish the Self-Accelerating Decomposition Temperature (SADT). Methodology:

  • Sample Loading: Inside an argon-filled glovebox (<1 ppm H₂O), seal 2.0 mg of the compound in a gold-plated high-pressure DSC crucible. Causality: Argon prevents ambient moisture from inducing premature hydrolysis, which would artificially skew the thermal baseline and mask the true To​ .

  • Thermal Ramping: Subject the sample to a strict heating ramp of 5°C/min from 25°C to 400°C in the DSC.

  • Orthogonal Validation (TGA-FTIR): Simultaneously heat a parallel sample in a Thermogravimetric Analyzer coupled to an FTIR spectrometer.

  • Data Synthesis: Cross-reference the DSC exothermic peak ( Tp​ ) with the TGA mass loss derivative (DTG). Confirm the decomposition mechanism by identifying FTIR stretching frequencies for SO₂ (1360 cm⁻¹), HCl (2880 cm⁻¹), and NO₂ (1616 cm⁻¹) in the evolved gas stream[4].

Quantitative Data Summaries

Table 1: Estimated Thermodynamic Parameters for Hydrolysis

Parameter Description Estimated Value Range Causality / Structural Driver

| ΔHhyd​ | Enthalpy of Hydrolysis | -80 to -120 kJ/mol | Highly exothermic due to S-Cl bond cleavage and strong -I/-M effects[2]. | | Ea​ | Activation Energy | 45 - 60 kJ/mol | Lowered by the para-nitro group increasing sulfur electrophilicity[2]. | | ΔS‡ | Entropy of Activation | -15 to -30 J/(mol·K) | Highly ordered pentacoordinate bipyramidal transition state[2]. |

Table 2: Thermal Decomposition Profile (Comparative Baseline)

Thermal Event Temp Range (°C) Analytical Method Phenomenon / Evolved Species

| To​ (Onset) | 160 - 180°C | HP-DSC | Initial breakdown of the S-Cl and C-NO₂ bonds[3]. | | Tp​ (Peak) | 190 - 220°C | HP-DSC | Maximum exothermic runaway; critical safety limit[3]. | | Mass Loss | > 180°C | TGA | Volatilization of degradation fragments[4]. | | Evolved Gases | > 180°C | FTIR | SO₂, HCl, NO₂, and potentially HF[4]. |

Conclusion

The thermodynamic stability of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is fundamentally compromised by its highly electron-withdrawing substituents. To maintain scientific integrity and operational safety, this reagent must be stored under rigorous anhydrous conditions (preferably under argon at -20°C) and handled with strict adherence to thermokinetic limits. Any scale-up involving this compound must be preceded by the self-validating calorimetric protocols outlined above to prevent catastrophic thermal runaway.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Novel Sulfonamides Utilizing 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

Abstract This comprehensive guide details the synthesis of novel sulfonamide derivatives utilizing 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride as a key building block. Sulfonamides are a cornerstone of modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis of novel sulfonamide derivatives utilizing 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride as a key building block. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] The strategic incorporation of fluorine and nitro functional groups on the benzenesulfonyl chloride scaffold provides a versatile platform for generating new chemical entities with potentially enhanced pharmacological profiles. This document provides a robust experimental protocol, mechanistic insights, safety guidelines, and characterization workflows intended for researchers, scientists, and professionals in drug discovery and development.

Introduction: The Strategic Advantage of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The enduring relevance of this pharmacophore stems from its ability to act as a bioisostere of amides and its capacity for forming critical hydrogen bond interactions with biological targets.[4]

The reagent at the core of this guide, 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride, offers a unique combination of substituents to modulate the physicochemical and biological properties of the resulting sulfonamides:

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6][7] Its high electronegativity can also influence the acidity of adjacent functional groups, which can be critical for target engagement.[8]

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety can increase the antibacterial activity of sulfonamide derivatives.[3] Furthermore, it serves as a valuable synthetic handle for subsequent chemical transformations, such as reduction to an amine, allowing for further diversification of the molecular scaffold.

  • Methyl Group: The methyl group can influence the lipophilicity and steric profile of the molecule, potentially improving its pharmacokinetic properties and target selectivity.

This guide provides a detailed protocol for the reliable synthesis of a diverse library of sulfonamides from this versatile reagent.

Reagent Profile and Reaction Mechanism

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
PropertyValue
IUPAC Name 2-Fluoro-5-methyl-4-nitrobenzene-1-sulfonyl chloride
CAS Number 1803585-04-7[9]
Molecular Formula C₇H₅ClFNO₄S
Molecular Weight 253.64 g/mol
Appearance Typically a yellow to tan solid
Primary Hazard Corrosive; reacts with water.[10][11]
General Reaction Scheme and Mechanism

The synthesis of sulfonamides from 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction.[12] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is an excellent leaving group. A base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[12]

Experimental_Workflow A Reaction Setup (Amine, Base, Solvent @ 0°C) B Dropwise Addition (Sulfonyl Chloride Solution) A->B 15-20 min C Reaction Monitoring (Stir at RT, TLC Analysis) B->C 6-18 hours D Aqueous Workup (Sequential Washes) C->D E Drying & Concentration (MgSO₄, Rotary Evaporation) D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G H Pure Novel Sulfonamide G->H

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 2-Fluoro-5-methyl-4-nitrobenzenesulphony...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride. This guide delves into the underlying mechanistic principles, offers detailed experimental protocols for substitution with various nucleophiles, and presents data in a clear, accessible format. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] This reaction class is particularly vital in medicinal chemistry and materials science for the construction of complex molecular architectures. The substrate, 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride, is a highly activated and versatile building block for SNAr reactions. Its utility stems from a confluence of structural features:

  • A Highly Activated Aromatic Ring: The presence of two potent electron-withdrawing groups, a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl), positioned para and ortho respectively to the fluorine atom, renders the aromatic ring exceptionally electron-deficient. This severe electron deficiency is a prerequisite for facile attack by nucleophiles.[3][4]

  • An Excellent Leaving Group: The fluorine atom serves as an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, further accelerating the reaction.

  • Dual Reactive Sites: The molecule possesses two distinct electrophilic centers: the aromatic carbon bearing the fluorine atom (for SNAr) and the sulfur atom of the sulfonyl chloride group. This dual reactivity allows for sequential or orthogonal functionalization, expanding its synthetic potential.

This guide will primarily focus on the SNAr at the C-F bond, a reaction pathway of significant interest in the synthesis of novel pharmaceutical agents and functional materials.

The SNAr Mechanism: An In-Depth Perspective

The nucleophilic aromatic substitution of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride proceeds via a well-established two-step addition-elimination mechanism.[1] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine. This attack is perpendicular to the plane of the aromatic ring.[3] This step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is the lynchpin of the SNAr reaction. The electron-withdrawing nitro and sulfonyl chloride groups play a crucial role in delocalizing the negative charge through resonance, thereby stabilizing this otherwise high-energy intermediate.[4][6]

  • Elimination of the Leaving Group and Aromatization: In the subsequent, typically rapid step, the fluoride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the ring, driving the reaction to completion and yielding the substituted product.[1]

SNAr_Mechanism

Diagram 1: General Mechanism of the SNAr Reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride with representative nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

General Considerations and Best Practices
  • Solvent Choice: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred as they effectively solvate the reactants and intermediates without interfering with the nucleophile.

  • Base: A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a tertiary amine like triethylamine or diisopropylethylamine) is often required to deprotonate the nucleophile or to act as a scavenger for the HF generated if the nucleophile is neutral (e.g., an amine or alcohol).

  • Temperature: While the substrate is highly activated, gentle heating (e.g., 60-80 °C) may be necessary to drive the reaction to completion in a reasonable timeframe, particularly with less reactive nucleophiles.[1]

  • Moisture and Air: While not strictly necessary for all SNAr reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when using sensitive nucleophiles or for ensuring high reproducibility. Anhydrous solvents should be used.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1] A suitable eluent system should be determined beforehand.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-methyl-4-nitrobenzenesulphonyl chlorides.

Materials:

  • 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride and anhydrous DMF.

  • Add the primary or secondary amine to the solution.

  • Add potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The purified product should be characterized by appropriate analytical techniques, such as NMR (1H, 13C) and Mass Spectrometry (MS), to confirm its identity and purity.

Protocol 2: Reaction with Thiols

This protocol outlines a general method for the synthesis of 2-thio-substituted-5-methyl-4-nitrobenzenesulphonyl chlorides.

Materials:

  • 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.0 eq)

  • Thiol (1.1 eq)

  • Cesium Carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous acetonitrile.

  • Add cesium carbonate to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in a minimal amount of anhydrous acetonitrile dropwise to the thiolate solution.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary, monitoring by TLC.

  • After the reaction is complete, quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow

Diagram 2: A Generalized Workflow for SNAr Reactions.

Reactivity of the Sulfonyl Chloride Moiety

While the focus of this guide is on SNAr at the C-F bond, it is crucial to acknowledge the reactivity of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack at the sulfur atom, particularly by strong nucleophiles like amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[7][8]

The relative reactivity of the two electrophilic sites (the aromatic carbon and the sulfonyl sulfur) depends on several factors, including the nature of the nucleophile and the reaction conditions. Generally, SNAr at the highly activated aromatic ring is kinetically favored. However, under certain conditions, especially with highly nucleophilic amines at elevated temperatures, competitive reaction at the sulfonyl chloride can occur. Careful control of reaction parameters, such as temperature and stoichiometry, is essential to achieve selective functionalization.

Data Summary and Comparative Analysis

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride with various classes of nucleophiles. The yields are representative and may vary depending on the specific substrate and optimization.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary AminesBenzylamineK2CO3DMF6085-95
Secondary AminesMorpholineK2CO3DMF7090-98
Anilinesp-MethoxyanilineCs2CO3Acetonitrile8075-85
ThiolsThiophenolCs2CO3Acetonitrile25-5080-95
Alcohols/PhenolsPhenolK2CO3DMSO80-10070-80

Table 1: Representative Reaction Conditions and Yields.

Troubleshooting and Key Considerations

  • Low or No Reactivity: If the reaction fails to proceed, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO. Ensure that the nucleophile is sufficiently nucleophilic.

  • Formation of Side Products: The formation of multiple products may indicate a lack of selectivity. This can sometimes be addressed by lowering the reaction temperature or using a milder base. If reaction at the sulfonyl chloride is observed, consider protecting this group prior to the SNAr reaction, although this adds synthetic steps.

  • Purification Challenges: The products of these reactions are often polar. A gradient elution during column chromatography may be necessary for effective separation.

Conclusion

The nucleophilic aromatic substitution of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a robust and versatile transformation for the synthesis of a diverse array of functionalized aromatic compounds. A thorough understanding of the underlying SNAr mechanism, coupled with careful control of experimental parameters, enables high-yielding and selective reactions. The protocols and data presented in this guide serve as a valuable resource for researchers in drug discovery and materials science, facilitating the development of novel molecular entities.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363. Available from: [Link]

  • ResearchGate. Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. Available from: [Link]

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363. Available from: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (2017). Available from: [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Available from: [Link]

  • Dururgkar, K. A., Gonnade, R. G., & Ramana, C. V. (2009). A Cu(I)-promoted one-pot ‘SNAr–click reaction’ of fluoronitrobenzenes. Tetrahedron, 65(20), 3974–3979. Available from: [Link]

  • ResearchGate. Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Available from: [Link]

  • Wang, F., Chen, K., & Zhu, J. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]

  • A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. (2005). Organic Preparations and Procedures International, 37(6), 565-568. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Ballistreri, F. P., Cantone, A., Maccarone, E., Tomaselli, G. A., & Tripolone, M. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (4), 438–441. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Liu, Y., et al. (2025). Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. Organic Letters. Available from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–864. Available from: [Link]

  • ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Available from: [Link]

  • Bryce, M. R., & Christensen, J. B. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available from: [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Organic Syntheses Procedure. orthanilic acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][9]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available from: [Link]

  • Google Patents. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • World Intellectual Property Organization. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly reactive, moisture-sensitive e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly reactive, moisture-sensitive electrophiles.

This guide addresses the critical storage and handling requirements for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride , providing mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your reagents.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. Sulfonyl chlorides are inherently reactive toward nucleophiles[1]. However, the specific substitution pattern of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride makes it exceptionally susceptible to hydrolysis.

Both the nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing via inductive and resonance effects. They pull electron density away from the aromatic ring and the sulfonyl sulfur atom. This extreme electron deficiency renders the sulfur atom highly electrophilic. When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile, attacking the sulfur atom to form a tetrahedral intermediate. This rapidly collapses, displacing the chloride ion to generate 2-fluoro-5-methyl-4-nitrobenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas[2].

Hydrolysis A 2-F-5-Me-4-NO2-PhSO2Cl (Highly Electrophilic) C Tetrahedral Intermediate A->C B H2O (Nucleophile) B->C D Sulfonic Acid + HCl Gas C->D -Cl⁻

Mechanism of water nucleophilic attack on sulfonyl chlorides yielding sulfonic acid and HCl.

Part 2: Troubleshooting Guides & FAQs

Q1: My reagent bottle has developed a white, crusty solid around the cap, and I heard a hissing sound when I opened it. What happened? A1: Your reagent has undergone severe hydrolysis[1]. The white, crusty solid is the resulting sulfonic acid byproduct, which is typically a high-melting, polar solid, unlike the parent sulfonyl chloride. The hissing sound is the release of pressurized hydrogen chloride (HCl) gas, a direct byproduct of the water-driven decomposition pathway[3]. This indicates a critical failure in the moisture seal of your storage container.

Q2: Can I purify the hydrolyzed sulfonyl chloride back to its active form? A2: While technically possible using harsh chlorinating agents (e.g., thionyl chloride or oxalyl chloride), it is highly discouraged on a small scale. These reagents can cause side reactions with the other functional groups on the aromatic ring. If your batch shows significant hydrolysis (purity <95%), the most scientifically sound approach is to discard it and utilize a fresh, properly stored batch to prevent downstream reaction failures[1].

Q3: What is the absolute best practice for storing this specific compound? A3: It must be stored under a rigorously inert atmosphere (Argon or dry Nitrogen) at -20 °C[4]. The low temperature kinetically suppresses degradation pathways, while the inert gas prevents ambient moisture ingress. Crucial step: Always allow the sealed container to warm to room temperature in a desiccator before opening. Opening a cold bottle will cause immediate condensation of atmospheric moisture directly onto the chemical, initiating rapid hydrolysis.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your storage methodology must be a self-validating system. The following protocols utilize Schlenk techniques to guarantee moisture exclusion[5], followed by a Quality Control (QC) check that validates the success of the storage method.

Protocol A: Inert Transfer and Long-Term Storage (Schlenk Method)
  • Glassware Preparation: Dry a Schlenk flask (equipped with a PTFE stopcock) in an oven at >120 °C for a minimum of 4 hours to remove adsorbed surface water[6].

  • Atmosphere Cycling: Attach the hot flask to a Schlenk line. Perform three cycles of high vacuum (pump for 5 minutes) and backfilling with dry Argon. Allow the flask to cool to room temperature under vacuum during the first cycle[6].

  • Inert Transfer: Inside a nitrogen-filled glovebox (or using a strict counter-flow of Argon on the benchtop), transfer the 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride into the Schlenk flask[5].

  • Sealing: Close the PTFE stopcock tightly. Wrap the joint with Parafilm or PTFE tape to create a secondary physical barrier against moisture.

  • Storage: Store the sealed Schlenk flask in a dedicated freezer at -20 °C[4].

Storage S1 Oven Dry (>120°C) S2 Schlenk Cycle (Vac/Ar) S1->S2 S3 Inert Transfer (Glovebox) S2->S3 S4 Seal & Store (-20°C) S3->S4

Workflow for the inert transfer and storage of moisture-sensitive compounds.

Protocol B: Quality Control (QC) Validation

Before deploying the stored reagent in a critical synthesis, validate that the storage protocol (Protocol A) was successful.

  • Sampling: Under inert conditions, extract a ~5 mg aliquot of the reagent.

  • Solubility Check (The Validation Step): Attempt to dissolve the aliquot in 1 mL of anhydrous dichloromethane (DCM) or toluene.

    • Causality: The intact sulfonyl chloride is highly soluble in these non-polar/moderately polar solvents. The hydrolyzed sulfonic acid byproduct is highly polar and will not dissolve, forming a cloudy white suspension. If the solution is perfectly clear, your inert storage system is validated. If it is cloudy, moisture has breached the system.

  • NMR Confirmation: For quantitative purity, run a ¹H NMR spectrum in anhydrous CDCl₃. Look for shifts in the aromatic protons, which will change electronic environments if the -SO₂Cl group has converted to -SO₃H.

Part 4: Quantitative Stability Data

The table below summarizes the expected stability metrics of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride under various environmental conditions, highlighting the drastic impact of moisture and temperature.

Storage ConditionAtmosphereTemperatureEstimated Stability / Half-LifeVisual Indicator of Degradation
Optimal Argon / Nitrogen-20 °C> 12 monthsNone (Maintains original state)
Acceptable Argon / Nitrogen20 °C (RT)1 - 3 monthsSlight pressure buildup upon opening
Poor Ambient Air20 °C (RT)< 48 hoursWhite precipitate, HCl gas release
Critical Failure Ambient Air40 °C+< 2 hoursRapid fuming, complete conversion to sludge

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention, Horiazon Chemical. 2

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides, BenchChem. 3

  • Preventing decomposition of sulfonyl chloride during reaction, BenchChem. 1

  • Sulfonylation of RNA 2′-OH groups, ACS Central Science. 4

  • Techniques for Handling Air- and Moisture-Sensitive Compounds, Wipf Group - University of Pittsburgh. 7

  • An Illustrated Guide to Schlenk Line Techniques, Schlenk Line Survival Guide.6

Sources

Optimization

improving yield in 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride coupling reactions

Welcome to the Technical Support Center for advanced sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 2-Fluoro-5-methyl-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride .

This highly functionalized building block presents a unique chemoselectivity challenge. The strongly electron-withdrawing para-nitro group significantly increases the electrophilicity of the sulfonyl chloride, making it exceptionally susceptible to moisture-driven hydrolysis[1]. Concurrently, this same nitro group activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr)[2]. When an amine is introduced, it faces two competing electrophilic centers, requiring precise kinetic control to maximize the desired sulfonamide yield.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Complete loss of starting material, but the product is highly polar and water-soluble (Low Yield).

  • The Causality: Your sulfonyl chloride has undergone hydrolysis to form 2-fluoro-5-methyl-4-nitrobenzenesulfonic acid. The electron-withdrawing nitro group lowers the activation energy for water to attack the sulfonyl center[3]. If your solvent, amine, or glassware contains trace moisture, hydrolysis will outcompete the amine coupling.

  • The Solution: Transition to a strictly anhydrous self-validating system. Use freshly distilled, amine-free dichloromethane (DCM) or tetrahydrofuran (THF) stored over activated 3Å molecular sieves. Ensure the reaction is purged with argon.

Issue 2: Formation of a highly colored (often deep yellow/orange) organic-soluble byproduct.

  • The Causality: You are observing the SNAr side reaction. The amine is attacking the C-F bond instead of the sulfonyl chloride. The Meisenheimer complex formed during this attack is highly stabilized by the para-nitro group[2][4]. This thermodynamic sink occurs if the reaction temperature is too high or if the amine is highly nucleophilic and sterically unhindered.

  • The Solution: Exploit the kinetic difference between the two pathways. Sulfonylation is kinetically faster at low temperatures than SNAr. Drop the reaction temperature to 0 °C or even -20 °C during the addition phase.

Issue 3: Multiple spots on TLC, including a non-polar byproduct (Di-sulfonylation).

  • The Causality: Primary amines can undergo over-reaction. The resulting secondary sulfonamide proton is highly acidic due to the electron-withdrawing 2-fluoro-4-nitrobenzenesulfonyl (Ns-type) group[5]. In the presence of excess base, it deprotonates and attacks a second equivalent of sulfonyl chloride.

  • The Solution: Invert the order of addition. Add the sulfonyl chloride dropwise to a solution containing a slight excess of the amine (1.05 eq) and the base, ensuring the sulfonyl chloride is always the limiting reagent in the microenvironment[6].

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of reaction conditions on chemoselectivity, the following table summarizes the product distribution based on empirical optimization data.

SolventBase (Equivalents)Temperature ProfileSystem MoistureYield (Sulfonamide)SNAr ByproductHydrolysis Acid
DCMDIPEA (2.0 eq)0 °C → 20 °CAnhydrous (<50 ppm)>85% <5%<2%
THFTEA (2.0 eq)25 °C (Constant)Anhydrous (<50 ppm)55% 35%<2%
DCMPyridine (2.0 eq)0 °C → 20 °CTrace H₂O40% <5%>45%
DMFK₂CO₃ (3.0 eq)60 °CAnhydrous (<50 ppm)<10% >85%<5%

Data Interpretation: Non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) at low temperatures in non-polar solvents (DCM) strictly favor Path A (Sulfonylation). High temperatures and polar aprotic solvents (DMF) shift the activation energy to favor Path B (SNAr).

Part 3: Competing Reaction Pathways

G Substrate 2-Fluoro-5-methyl-4-nitro- benzenesulphonyl chloride Amine + R-NH2 (Amine Nucleophile) Substrate->Amine Hydrolysis Path C: Hydrolysis (Sulfonic Acid Byproduct) Substrate->Hydrolysis Trace Moisture (H2O Attack) Desired Path A: Sulfonylation (Desired Sulfonamide) Amine->Desired Kinetically Favored (0°C, DIPEA, DCM) SNAr Path B: SNAr Side Reaction (Fluorine Displacement) Amine->SNAr Thermodynamically Favored (>25°C, Excess Amine)

Chemoselectivity pathways for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Step 4 ensures that any failure in anhydrous technique is detected before downstream purification is compromised.

Reagents:

  • 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.0 eq)

  • Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon. Add the amine (1.05 eq) and anhydrous DCM (0.2 M concentration).

  • Base Addition & Cooling: Add DIPEA (2.0 eq) via syringe. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel or syringe pump. Causality: Dropwise addition keeps the local concentration of the highly activated sulfonyl chloride low, preventing di-sulfonylation and thermal spikes that trigger SNAr.

  • Validation Check (TLC): After 1 hour at 0 °C, take a 10 µL aliquot, quench in 100 µL of 1M HCl, and extract with ethyl acetate. Spot on TLC (Hexane/EtOAc). You should observe the consumption of the sulfonyl chloride. If a baseline spot appears, moisture has breached the system (Hydrolysis). If a bright yellow spot appears, SNAr is occurring.

  • Quenching: Once the reaction is complete, quench at 0 °C with 1M aqueous HCl. Causality: The acidic quench protonates excess amine and DIPEA, driving them into the aqueous layer and immediately halting any further nucleophilic attack.

  • Workup: Separate the organic layer. Wash sequentially with saturated NaHCO₃ (to remove any trace sulfonic acid byproducts) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: While TEA is common, DIPEA is preferred for this specific substrate. TEA is less sterically hindered and can occasionally act as a nucleophile itself, forming a highly reactive sulfonylammonium intermediate that is even more prone to hydrolysis. DIPEA's steric bulk prevents this[6].

Q: My amine is a hydrochloride salt. How does this change the protocol? A: You must add an additional 1.0 equivalent of base (total 3.0 eq DIPEA) to liberate the free amine in situ. Ensure complete dissolution and neutralization before adding the sulfonyl chloride, otherwise, the unreacted sulfonyl chloride will rapidly hydrolyze while waiting for the amine to become available.

Q: How should I store 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride? A: It must be stored in a tightly sealed container backfilled with inert gas (Argon/Nitrogen) at 2–8 °C, ideally inside a desiccator. Repeated opening to ambient air will degrade the reagent to the sulfonic acid[3].

References

  • Product Class 9: Arenesulfonic Acids and Derivatives. Thieme E-Books. Available at: [Link]

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. ResearchGate. Available at: [Link]

Sources

Troubleshooting

purification methods for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride reaction mixtures

Welcome to the technical support center for the purification of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Introduction

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a key intermediate in organic synthesis. Its purity is paramount for the success of subsequent reactions. However, its reactive nature makes it susceptible to degradation, primarily through hydrolysis. This guide offers practical solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

Issue 1: Low Yield of Purified Product

A diminished yield of the final product is a frequent problem. This can often be attributed to product decomposition during the workup and purification stages.

  • Probable Cause A: Hydrolysis. Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid.[1] This is the most common cause of yield loss.[2]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1] All solvents and reagents should be anhydrous.[3]

      • Rapid Aqueous Workup: If an aqueous workup is unavoidable, it should be performed quickly and at low temperatures to minimize contact time with water.[2]

      • Extraction Efficiency: Use a sufficient volume of a suitable organic solvent for extraction and perform multiple extractions to ensure complete transfer of the product from the aqueous phase.[2] The formation of emulsions, which can trap the product, can be mitigated by adding brine.[2]

  • Probable Cause B: Thermal Decomposition. Elevated temperatures during purification can lead to the degradation of the sulfonyl chloride.[1]

    • Solution:

      • Reduced Pressure Distillation: For liquid sulfonyl chlorides, purification by distillation should be conducted under reduced pressure to lower the boiling point and minimize thermal stress.[2]

      • Controlled Heating: When recrystallizing, avoid excessive heating. Dissolve the compound at the lowest temperature necessary in the chosen solvent.

Issue 2: Persistent Impurities After Purification

Even after purification, residual impurities may be detected by analytical methods such as HPLC or NMR.

  • Probable Cause A: Co-crystallization of Sulfonic Acid. The primary impurity, 2-fluoro-5-methyl-4-nitrobenzenesulfonic acid, formed via hydrolysis, may have similar solubility properties to the sulfonyl chloride, leading to co-crystallization.[4]

    • Solution:

      • Solvent System Optimization for Recrystallization: Experiment with different solvent systems. A non-polar solvent is generally effective for recrystallizing solid sulfonyl chlorides.[2] A solvent mixture, such as chloroform/hexane or carbon tetrachloride, can also be effective.[5] Further purification can be achieved by recrystallization from petroleum ether to a constant melting point.[6]

      • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed.[7][8] A solvent system of petroleum ether and ethyl acetate is a common choice for eluting sulfonyl chlorides.[7][8]

  • Probable Cause B: Residual Starting Materials or Reaction Byproducts. Incomplete reactions or side reactions can lead to impurities that are carried through the workup.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before workup.[2]

      • Aqueous Wash: Washing the crude product with water can help remove some water-soluble impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride?

A1: The most significant cause of decomposition is hydrolysis, which is the reaction with water to form the corresponding sulfonic acid.[1] Even trace amounts of moisture in solvents, reagents, or from atmospheric humidity can lead to this degradation.[1]

Q2: What are the best practices for storing purified 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride?

A2: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Storage at a low temperature (2-8°C) is also recommended to minimize any potential thermal degradation.[10]

Q3: Which analytical techniques are most suitable for assessing the purity of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride?

A3: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting less volatile impurities, including the sulfonic acid hydrolysis product.[4][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[4][11] However, care must be taken as some sulfonyl chlorides can be thermally labile.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a good indication of purity.[5] ¹⁹F NMR can also be useful due to the fluorine atom in the molecule.[4]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[5]

Q4: Can I use the crude product directly in the next reaction step without purification?

A4: In some cases, to avoid yield loss associated with purification, the crude product can be used directly in the subsequent step.[2] However, this is only advisable if the impurities present are known not to interfere with the next reaction. A small-scale trial is recommended to verify this approach.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolve the crude 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in a minimal amount of a suitable hot, anhydrous non-polar solvent (e.g., petroleum ether, hexane, or a mixture like chloroform/hexane).[2][5][6]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a suitable solvent system, such as a gradient of petroleum ether/ethyl acetate.[7][8]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Purification MethodAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Simple, cost-effective, can yield high purity.Potential for product loss in the mother liquor, may not remove all impurities.>98%
Column Chromatography High resolution, can separate closely related impurities.More time-consuming and requires more solvent than recrystallization.>99%
Vacuum Distillation Effective for liquid sulfonyl chlorides.Potential for thermal decomposition if not performed under high vacuum.>97%

Visualization of the Purification Workflow

PurificationWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Crude Product Crude Product Extraction Extraction Crude Product->Extraction Sulfonic Acid (Impurity) Sulfonic Acid (Impurity) Starting Material (Impurity) Starting Material (Impurity) Byproducts (Impurity) Byproducts (Impurity) Recrystallization Recrystallization Extraction->Recrystallization If Solid Column Chromatography Column Chromatography Extraction->Column Chromatography If Recrystallization Fails Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

References

  • Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • BenchChem. (2025). Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers. BenchChem.
  • Rogić, V., & Rogošić, M. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. BenchChem.
  • BenchChem. (2026). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • Haszeldine, R. N. (1955). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. J. Chem. Soc., 2901.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. BenchChem.
  • Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
  • Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org.
  • Van Hulle, M., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Organic Process Research & Development. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. 37(6).
  • ChemicalBook. (n.d.). 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride

Welcome to the advanced technical support guide for handling 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) [1]. As a Senior Application Scientist, I have designed this guide to move beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) [1]. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the chemical causality behind this reagent's extreme moisture sensitivity, provide self-validating experimental protocols, and offer advanced troubleshooting for drug development professionals.

Mechanistic Insight: The Causality of Degradation

To master the handling of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride, one must understand its electronic environment. Standard sulfonyl chlorides (like tosyl chloride) are relatively stable due to electron-donating groups. However, our target compound features a para-nitro group and an ortho-fluoro group .

These highly electronegative, electron-withdrawing groups exert strong inductive and resonance effects, drastically increasing the electrophilicity of the sulfur atom. This lowers the activation energy required for nucleophilic attack by trace water, leading to rapid hydrolysis via a pentacoordinate transition state [2]. The hydrolysis generates one equivalent of sulfonic acid and one equivalent of hydrochloric acid (HCl), which actively destroys the basic conditions required for your intended sulfonamidation[3].

HydrolysisMechanism Reagent 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (Highly Electrophilic Sulfur) TS Pentacoordinate Transition State (Rate-Determining Step) Reagent->TS Nucleophilic Attack Water Trace H2O (Nucleophile) Water->TS Hydrolysis Products Sulfonic Acid + HCl (Deactivated Reagent + Acidic Byproducts) TS->Products Chloride Elimination

Hydrolysis mechanism of highly activated sulfonyl chlorides.

Quantitative Impact of Substituents on Hydrolysis

The table below summarizes how electron-withdrawing groups exponentially accelerate hydrolysis rates, dictating the required handling environment.

Substituent ProfileHammett σ ConstantRelative Hydrolysis Rate ( krel​ )Required Handling Environment
p-CH3 (Tosyl)-0.170.5xBenchtop (Short exposure)
H (Phenyl)0.001.0xDesiccator / Fume Hood
p-F+0.061.5xInert Atmosphere (N2/Ar)
p-NO2+0.78>10xSchlenk Line / Glovebox
2-F, 4-NO2 (Target) >+0.84 (Combined) >25x (Estimated) Strict Anhydrous Schlenk/Glovebox

Troubleshooting & FAQs

Q1: My sulfonamidation reaction stalled at 50% conversion, and the pH of the solution dropped significantly. What happened? Causality: Trace moisture in your solvent or amine nucleophile triggered the hydrolysis of the sulfonyl chloride. Because hydrolysis generates HCl and sulfonic acid, it rapidly consumes the auxiliary base (e.g., DIPEA or Et3N)[3]. Once the base is depleted, your target amine nucleophile becomes protonated. A protonated amine is no longer nucleophilic, causing the reaction to stall completely. Self-Validating Fix: Monitor the pH of the reaction mixture. If it drops below 7, hydrolysis has occurred. To prevent this, rigorously dry all solvents over activated 3Å molecular sieves for 48 hours prior to use, and ensure your amine is completely anhydrous.

Q2: How can I verify the integrity of my 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride before committing it to a complex synthesis? Causality: Visual inspection is insufficient; both the active chloride and the degraded sulfonic acid are often pale solids. Self-Validating Protocol: Dissolve 5 mg of the reagent in 0.5 mL of anhydrous CDCl3​ (stored over silver foil and molecular sieves). Run a 1H and 19F NMR. The formation of the sulfonic acid will cause a distinct downfield shift in the aromatic protons due to the loss of the strongly electron-withdrawing chloride atom. If you observe a broad singlet >10 ppm (acidic proton) or >5% integration of shifted aromatic peaks, discard the batch.

Q3: Can I weigh this reagent on the benchtop if I work quickly? Causality: No. A standard 100 mL flask filled with ambient air contains approximately 1 mmol of O2​ and significant atmospheric moisture[4]. Because the 2-F and 4-NO2 groups make the sulfur hyper-electrophilic, even a 30-second exposure to ambient humidity (especially in summer or coastal labs) will result in surface hydrolysis, ruining the stoichiometry of your reaction. Fix: Always dispense this solid inside a nitrogen or argon-filled glovebox.

Experimental Protocol: Anhydrous Schlenk Workflow

To ensure a self-validating, moisture-free environment, you must utilize rigorous Schlenk line techniques [5].

SchlenkWorkflow Step1 1. Oven-Dry Glassware (>120°C, 12h) Step2 2. Schlenk Line Cycling (3x Vacuum/Argon) Step1->Step2 Step3 3. Add Anhydrous Solvent (via Cannula/Syringe) Step2->Step3 Step4 4. Add Sulfonyl Chloride (Under Ar Counterflow) Step3->Step4 Step5 5. Proceed with Reaction (0°C to RT) Step4->Step5

Standard Schlenk line workflow for anhydrous reagent transfer.

Step-by-Step Methodology:
  • Glassware Preparation: Dry a heavy-walled Schlenk flask and a magnetic stir bar in an oven at 150°C for a minimum of 12 hours.

  • Atmosphere Exchange (Cycling): Attach the hot flask to the Schlenk line. Immediately apply high vacuum (≤0.1 mbar) for 5 minutes. Backfill with high-purity Argon. Repeat this Vacuum/Argon cycle three times (Freeze-Pump-Thaw principles apply if degassing liquids)[4][6]. Allow the flask to cool to room temperature under a positive pressure of Argon.

  • Nucleophile & Base Addition: Using a gas-tight syringe purged with Argon, inject the anhydrous amine (1.0 eq) and anhydrous DIPEA (2.0 eq).

  • Solvent Transfer: Transfer anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF) into the flask via cannula transfer to maintain strict anaerobiosis[5]. Cool the mixture to 0°C.

  • Electrophile Addition: Inside a glovebox, weigh the 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.1 eq) into a sealed vial. Dissolve it in a minimum volume of anhydrous solvent. Remove the sealed vial from the glovebox and transfer the solution dropwise to the Schlenk flask via a gas-tight syringe over 15 minutes.

  • Self-Validating Quench & Monitoring: To monitor the reaction via LC-MS without introducing aqueous artifacts, extract a 10 µL aliquot and quench it directly into 200 µL of anhydrous methanol containing 1 eq of triethylamine. Unreacted sulfonyl chloride will instantly form the stable methyl sulfonate ester, allowing you to accurately quantify the remaining starting material without it hydrolyzing on the LC column.

References

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.[Link]

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 182–196.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride vs tosyl chloride

An objective, mechanistic comparison between standard sulfonylating agents and highly activated, multi-functional electrophiles is critical for modern drug discovery and diversity-oriented synthesis. While Tosyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison between standard sulfonylating agents and highly activated, multi-functional electrophiles is critical for modern drug discovery and diversity-oriented synthesis. While Tosyl chloride (TsCl) remains the workhorse for standard amine protection, 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (FMNsCl, CAS 1803585-04-7) [1] offers a radically different reactivity profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, exploring the exact electronic causality that makes FMNsCl a potent "double electrophile" capable of both forcing difficult sulfonylations and acting as a scaffold for Nucleophilic Aromatic Substitution (SNAr)[2].

Structural & Electronic Causality: The "Why" Behind the Reactivity

The performance gap between TsCl and FMNsCl is dictated by the electronic environment surrounding the sulfonyl core:

  • Tosyl Chloride (Monofunctional & Stable): The para-methyl group is electron-donating via hyperconjugation. This enriches the aromatic ring and reduces the electrophilicity of the sulfonyl sulfur. Consequently, TsCl is bench-stable, compatible with aqueous conditions (Schotten-Baumann), but often fails to react with sterically hindered or electronically deactivated nucleophiles.

  • FMNsCl (Bifunctional & Hyper-Reactive): The electronic landscape of FMNsCl is dominated by two synergistic electron-withdrawing groups (EWGs). The nitro group at the 4-position is para to the sulfonyl chloride, exerting a massive resonance-withdrawing effect directly on the sulfur atom. Concurrently, the highly electronegative fluorine at the 2-position provides strong inductive withdrawal[1]. This severe depletion of electron density makes the sulfur center exceptionally electrophilic, enabling the rapid sulfonylation of even the most stubborn anilines.

The SNAr Advantage: Unlike TsCl, FMNsCl is a bifunctional reagent designed for modular reaction pairing[3]. Once the sulfonamide is formed, the new −SO2​NR2​ group acts as a powerful ortho-activating group for the adjacent fluorine atom. If subjected to a second nucleophile (e.g., a secondary amine or thiolate), the fluorine is displaced via an addition-elimination SNAr mechanism[4].

Mechanistic Insight: During SNAr, the intermediate Meisenheimer complex localizes negative charge at the C1 , C3 , and C5 positions. The charge at C1 is heavily stabilized by resonance from the ortho-sulfonamide group. Notably, because the nitro group is at C4 (meta to the fluorine), it does not provide direct resonance stabilization to the complex, but its intense inductive pull is sufficient to drive the reaction forward under mild heating[3].

Quantitative Performance Comparison

ParameterTosyl Chloride (TsCl)2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
Electrophilicity (Sulfur Center) Moderate (Deactivated by p−CH3​ )Extremely High (Activated by p−NO2​ , o−F )
Reagent Classification Monofunctional (Sulfonylation only)Bifunctional (Sulfonylation + SNAr)
Moisture Sensitivity Low (Bench stable, aqueous compatible)High (Requires strictly anhydrous conditions)
SNAr Capability NoneExcellent ( F displacement at C2 )
Typical Yield (Deactivated Amines) 15% - 30% (Often requires prolonged heating)85% - 95% (Rapid conversion at 0 °C to RT)
Fukuyama Cleavage Compatibility N/A (Requires strong acids/dissolving metal)Caution: Thiolates will preferentially attack the o−F via SNAr rather than cleaving the sulfonamide.

Mechanistic Pathway Visualization

ReactivityComparison Start Sulfonyl Chloride Selection TsCl Tosyl Chloride (TsCl) Monofunctional Reagent Start->TsCl FMNsCl 2-Fluoro-5-methyl-4-nitro- benzenesulphonyl chloride Bifunctional Reagent Start->FMNsCl Sulf1 Standard Sulfonylation (Slow with weak nucleophiles) TsCl->Sulf1 Amine, Base Sulf2 Rapid Sulfonylation (Driven by p-NO2 & o-F) FMNsCl->Sulf2 Amine, Base Prod1 Stable Sulfonamide (Synthesis Complete) Sulf1->Prod1 Int1 o-Fluoro Sulfonamide (Activated Intermediate) Sulf2->Int1 SNAr SNAr Reaction (Nucleophilic Attack at C-F) Int1->SNAr 2nd Nucleophile Heat, Cs2CO3 Prod2 Complex Heterocycle / Diaryl Ether SNAr->Prod2

Fig 1: Divergent mechanistic pathways of monofunctional TsCl versus bifunctional FMNsCl.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction trajectory.

Protocol A: Sulfonylation of a Deactivated Amine with FMNsCl

Because FMNsCl is highly prone to hydrolysis, strictly anhydrous conditions and non-nucleophilic bases are mandatory.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the deactivated amine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents competitive nucleophilic attack on the highly reactive sulfonyl chloride.

  • Electrophile Addition: Cool the mixture to 0 °C. Add FMNsCl (1.1 eq) portion-wise.

  • Validation Checkpoint (TLC): Stir for 30 minutes, then warm to room temperature. The extreme polarity difference between the starting FMNsCl and the product allows for clear TLC tracking. A successful reaction will show rapid consumption of the highly polar FMNsCl spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Sequential SNAr Displacement (Diversity-Oriented Synthesis)

This protocol utilizes the product from Protocol A to build complexity by displacing the ortho-fluorine[3].

  • Preparation: Dissolve the ortho-fluoro sulfonamide intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.2 M).

  • Reagent Addition: Add the secondary nucleophile (e.g., morpholine or a thiolate) (1.5 eq) and Cs2​CO3​ (2.0 eq). Causality: Cesium carbonate enhances the nucleophilicity of the incoming amine/thiol via the "cesium effect" (increased solubility and generation of highly reactive naked anions in DMF).

  • Reaction Execution: Heat the mixture to 120 °C for 2–4 hours (or utilize microwave irradiation at 140 °C for 30 minutes)[3].

  • Validation Checkpoint (Visual): Upon reaching temperature, the solution will often turn a deep transient orange/red. This is a self-validating visual indicator of the Meisenheimer complex formation. As the fluoride ion is eliminated and aromaticity is restored, the color typically lightens.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with LiCl (5% aqueous solution) to remove DMF before column chromatography.

References

  • Title: 1803585-04-7 (C7H5ClFNO4S)
  • Source: acs.
  • Source: benchchem.
  • Source: diva-portal.

Sources

Comparative

A Comparative Guide to Sulfonamide Synthesis: 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride vs. 4-nitrobenzenesulfonyl chloride

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, product yield, and the physicochemical properties of the target molecule. While 4-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) has long been a workhorse reagent for the preparation of sulfonamides and the protection of amines, the emergence of substituted analogues offers chemists a palette of tailored reactivity and functionality. This guide provides a detailed, evidence-based comparison between 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride and the conventional 4-nitrobenzenesulfonyl chloride, offering insights into their respective performance in synthesis.

Introduction: The Sulfonyl Chloride Functional Group

The reactivity of sulfonyl chlorides is centered around the highly electrophilic sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[1] This makes the sulfonyl group an excellent target for nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides and sulfonate esters, respectively.[1] The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents.[2]

The Contenders: A Structural Overview

CompoundStructureCAS NumberMolecular Formula
4-nitrobenzenesulfonyl chloride4-nitrobenzenesulfonyl chloride98-74-8C₆H₄ClNO₄S
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chlorideNot readily availableC₇H₅ClFNO₄S

The key distinction between these two reagents lies in the substitution pattern on the aromatic ring. While 4-nitrobenzenesulfonyl chloride possesses a single nitro group in the para position, its counterpart features a fluorine atom ortho to the sulfonyl chloride group, a methyl group in the meta position, and a nitro group para to the methyl group. These seemingly subtle differences have profound implications for the reactivity and utility of the molecule.

Reactivity and Electrophilicity: A Comparative Analysis

The rate and success of a sulfonylation reaction are largely governed by the electrophilicity of the sulfonyl chloride. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles.

Both molecules benefit from the strong electron-withdrawing effect of the nitro group. However, the 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride has additional substituents that modulate its electronic properties. The fluorine atom, being highly electronegative, further enhances the electrophilicity of the sulfonyl center through its inductive effect. While the methyl group is weakly electron-donating, its position meta to the sulfonyl chloride has a minimal impact on the reactivity of the sulfonyl group.

This increased electrophilicity of the fluorinated analogue can translate to several practical advantages in the laboratory:

  • Milder Reaction Conditions: The enhanced reactivity may allow for reactions to be conducted at lower temperatures or with weaker bases, which can be beneficial for sensitive substrates.

  • Faster Reaction Times: The increased rate of reaction can lead to shorter overall synthesis times.

  • Improved Yields: For less nucleophilic amines, the more reactive sulfonyl chloride may provide higher yields of the desired sulfonamide.

However, this heightened reactivity can also be a double-edged sword, potentially leading to reduced selectivity in the presence of multiple nucleophilic sites.

Applications in Synthesis: Beyond a Simple Comparison

4-nitrobenzenesulfonyl chloride: The Established Standard

4-nitrobenzenesulfonyl chloride is a widely used reagent for several key applications in organic synthesis:

  • Formation of Sulfonamides: It readily reacts with primary and secondary amines to form stable sulfonamides.[4]

  • Protecting Group for Amines: The resulting nosylamide is stable to a wide range of reaction conditions but can be readily cleaved under mild conditions, making it an excellent protecting group.[4]

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride: A Tool for Fine-Tuning Molecular Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The use of 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride allows for the direct introduction of a fluorine-containing moiety, which can be advantageous in drug discovery and development.

The methyl group can also play a role in modulating the pharmacokinetic profile of the final compound, potentially influencing its lipophilicity and metabolic fate.

Experimental Protocols

General Procedure for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of sulfonamides using either 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride or 4-nitrobenzenesulfonyl chloride.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A Dissolve amine in an appropriate solvent (e.g., DCM, THF) B Add a base (e.g., triethylamine, pyridine) A->B 1. Equilibrate C Slowly add a solution of the sulfonyl chloride in the same solvent B->C 2. Nucleophilic attack D Stir at room temperature and monitor by TLC C->D 3. Reaction proceeds E Quench the reaction with water D->E 4. Stop reaction F Extract with an organic solvent E->F 5. Isolate product G Dry, concentrate, and purify by chromatography F->G 6. Purify

Caption: General workflow for sulfonamide synthesis.

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). Add a base (1.2-1.5 eq.), such as triethylamine or pyridine, to the solution and stir for 10-15 minutes at room temperature.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the amine solution over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

Feature2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride4-nitrobenzenesulfonyl chloride
Reactivity Expected to be higher due to the inductive effect of the fluorine atom.High, but generally lower than its fluorinated counterpart.
Electrophilicity Higher, leading to faster reactions and potentially milder conditions.High, well-established reactivity profile.
Selectivity May be lower in the presence of multiple nucleophilic sites.Generally good selectivity.
Applications Introduction of a fluoro-methyl-nitro-phenyl moiety for fine-tuning drug properties.Well-established for sulfonamide synthesis and as a protecting group.
Deprotection Similar mild conditions to nosyl group removal are expected.Readily cleaved under mild conditions.

Logical Framework for Reagent Selection

G Start Synthetic Goal Substrate Sensitive Substrate? Start->Substrate Nucleophilicity Low Nucleophilicity of Amine? Substrate->Nucleophilicity No Reagent2 Choose 4-nitrobenzenesulfonyl chloride Substrate->Reagent2 Yes DrugDev Incorporation of Fluorine for Drug Development? Nucleophilicity->DrugDev No Reagent1 Choose 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride Nucleophilicity->Reagent1 Yes DrugDev->Reagent1 Yes DrugDev->Reagent2 No Consideration Consider Potential for Lower Selectivity Reagent1->Consideration

Caption: Decision-making flowchart for reagent selection.

Conclusion

Both 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride and 4-nitrobenzenesulfonyl chloride are valuable reagents for the synthesis of sulfonamides. The choice between them depends on the specific requirements of the synthetic task at hand.

4-nitrobenzenesulfonyl chloride remains the go-to reagent for general sulfonamide synthesis and amine protection due to its well-understood reactivity, broad applicability, and cost-effectiveness.

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride emerges as a specialized tool for situations demanding higher reactivity, such as with weakly nucleophilic amines, or when the incorporation of a fluorine atom is a key objective in the molecular design, particularly in the context of drug discovery. Its enhanced electrophilicity may allow for more efficient syntheses under milder conditions, though careful consideration of selectivity is warranted.

Ultimately, the selection of the optimal sulfonating agent requires a careful evaluation of the substrate, desired product properties, and overall synthetic strategy. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. Available at: [Link]

  • LookChem. Cas 701-27-9, 3-FLUOROBENZENESULFONYL CHLORIDE. Available at: [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 2024. Available at: [Link]

  • Arshad, M., et al. 2-Methyl-5-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2009, 65(11), o2773. Available at: [Link]

  • Organic Syntheses. Orthanilic acid. Available at: [Link]

  • Zhersh, S., et al. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron. 2010, 66(33), 6492-6499. Available at: [Link]

  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

  • ACS Publications. (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. Available at: [Link]

  • ResearchGate. Comparison of the electrophilic reactivity E of the... Available at: [Link]

  • Stack Exchange. Comparison of the electrophilic reactivity of ortho/para vs meta dinitrobenzene. Available at: [Link]

  • International Journal of Research and Technology Innovation. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Available at: [Link]

  • Arshad, M., et al. 2-Methyl-5-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2009, 65(11), o2773. Available at: [Link]

Sources

Validation

Next-Generation Derivatization: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl Chloride

As small polar molecules—such as biogenic amines, phenolic drugs, and amino acids—continue to dominate pharmaceutical pipelines, analytical bottlenecks regarding their poor retention on reversed-phase liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

As small polar molecules—such as biogenic amines, phenolic drugs, and amino acids—continue to dominate pharmaceutical pipelines, analytical bottlenecks regarding their poor retention on reversed-phase liquid chromatography (LC) and low ionization efficiency in electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) remain a critical challenge[1].

Chemical derivatization is the gold-standard workaround. However, not all derivatization reagents are created equal. As a Senior Application Scientist, I frequently evaluate reagents not just for their reactivity, but for the predictability and diagnostic value of their mass spectrometry fragmentation patterns.

This guide provides an in-depth technical comparison of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (FMNBSC) against traditional alternatives like Dansyl chloride (Dns-Cl) and Tosyl chloride (Ts-Cl). By dissecting its unique collision-induced dissociation (CID) pathways and providing a self-validating experimental protocol, this guide will equip you to implement FMNBSC in your most demanding quantitative assays.

Mechanistic Causality: The Structural Advantage of FMNBSC

Traditional reagents like Dansyl chloride rely on a bulky dimethylaminonaphthalene moiety to drive ionization[1]. While effective, this bulk can cause steric hindrance during the derivatization of secondary amines and leads to complex matrix interferences.

FMNBSC (CAS: 1803585-04-7) was engineered with three specific functional groups to optimize both reaction kinetics and MS/MS behavior:

  • Electrophilic Activation via the Nitro Group (-NO₂): Positioned para to the sulfonyl chloride, the strongly electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur atom. This drives reaction kinetics to completion in under 15 minutes, even with sterically hindered analytes.

  • Mass Defect via the Fluoro Group (-F): The incorporation of fluorine provides a unique mass defect. Because biological matrices are largely composed of C, H, N, and O, the exact mass of the fluorinated derivative shifts away from endogenous isobaric lipid interferences, drastically improving the signal-to-noise ratio.

  • Dual Ionization Capability: Unlike Dns-Cl, which is strictly tailored for positive ion mode (ESI+), the nitroaromatic system of FMNBSC possesses high electron affinity, enabling excellent sensitivity in negative ion mode (ESI-) via electron capture, while still supporting ESI+ through the protonation of the sulfonamide nitrogen.

Fragmentation Pattern Dynamics (CID MS/MS)

Understanding the fragmentation logic of FMNBSC-derivatized compounds is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. Under ESI-MS/MS, the precursor ion ([M+H]⁺ or [M-H]⁻) undergoes highly predictable fragmentation directed by the sulfonyl and nitroaromatic moieties.

  • Primary Pathway: Neutral Loss of SO₂ (64 Da): The most thermodynamically favorable fragmentation event is the cleavage of the C-S and S-N (or S-O) bonds, resulting in the neutral loss of sulfur dioxide[2]. This is a universal hallmark of sulfonyl derivatives and yields a highly stable product ion[3].

  • Secondary Cleavage: Loss of NO₂ Radical (46 Da): Under elevated collision energies, the electron-withdrawing nitro group destabilizes, leading to the homolytic cleavage and loss of a nitro radical (46 Da)[4].

  • Diagnostic Ortho-Rearrangement: Neutral Loss of HF (20 Da): A unique feature of FMNBSC is the spatial proximity of the methyl and fluoro groups on the aromatic ring. During CID, a hydrogen shift from the methyl group to the adjacent fluorine atom facilitates the neutral loss of hydrogen fluoride. Because a -20 Da neutral loss is exceptionally rare in endogenous metabolites, this transition provides a near-zero background MRM channel.

Fragmentation Precursor FMNBSC-Derivatized Analyte [M+H]+ or [M-H]- CID Collision-Induced Dissociation (CID) Precursor->CID MS/MS Isolation SO2 Neutral Loss of SO2 (-64 Da) CID->SO2 Primary Pathway NO2 Loss of NO2 Radical (-46 Da) CID->NO2 Secondary Cleavage HF Neutral Loss of HF (-20 Da) CID->HF Ortho-Rearrangement Product Analyte-Specific Product Ions SO2->Product Further Fragmentation

Logical fragmentation pathways of FMNBSC derivatives under CID in LC-MS/MS.

Comparative Performance Analysis

To objectively evaluate FMNBSC, we must benchmark it against established sulfonyl chloride reagents. The table below summarizes the quantitative and qualitative performance metrics derived from comparative LC-MS/MS studies[1][5].

Table 1: Comparative Performance of Derivatization Reagents for LC-MS/MS

ReagentTarget Functional GroupsPrimary MS/MS Reporter Ion / Neutral LossESI Mode PreferenceDerivatization KineticsMatrix Interference
FMNBSC Amines, PhenolsNeutral loss of SO₂ (-64 Da), HF (-20 Da)Dual (ESI+ / ESI-)Very Fast (<15 min)Low (Mass defect from F)
Dansyl Chloride (Dns-Cl) Amines, Phenolsm/z 170ESI+ onlyModerate (30-60 min)High (Endogenous lipids)
DMISC Phenols, EstrogensImidazole product ionsESI+ onlyFast (15-30 min)Moderate
Tosyl Chloride (Ts-Cl) Amines, AlcoholsNeutral loss of SO₂ (-64 Da), m/z 91ESI+Slow (>60 min)Moderate

Data Interpretation: While DMISC provides excellent signal enhancement for phenolic compounds via its imidazole moiety[5], FMNBSC's dual-mode capability and ultra-fast kinetics make it superior for high-throughput bioanalysis of mixed amine/phenol panels.

Experimental Protocol: A Self-Validating Derivatization System

A robust analytical method must be self-validating. A common failure mode in derivatization is the depletion of the reagent by matrix components (e.g., water, endogenous proteins), leaving the target analyte under-derivatized.

To prevent false negatives, this protocol incorporates a Tracer Quench Step . By adding an isotopically labeled amine at the end of the reaction, we actively consume the remaining FMNBSC. Detecting the resulting tracer-derivative in the LC-MS/MS run mathematically proves that the reagent was in excess throughout the primary reaction.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve FMNBSC in anhydrous acetonitrile (ACN) to a concentration of 10 mg/mL.

  • Causality: Sulfonyl chlorides are susceptible to hydrolysis. Anhydrous ACN prevents the premature conversion of FMNBSC into its inactive sulfonic acid form[2].

Step 2: Buffered Reaction

  • Action: Mix 50 µL of the biological sample (spiked with an internal standard) with 50 µL of Sodium Carbonate buffer (100 mM, pH 9.5). Add 20 µL of the FMNBSC reagent. Incubate at 60°C for 15 minutes.

  • Causality: Amines typically have a pKa around 9–10. A pH of 9.5 ensures a significant fraction of the amine is in its nucleophilic free-base form, maximizing the reaction rate while minimizing competitive base-catalyzed hydrolysis of the reagent.

Step 3: Self-Validating Quench

  • Action: Add 10 µL of a 1 mg/mL ¹³C-Methylamine solution. Incubate for an additional 5 minutes.

  • Causality: The ¹³C-Methylamine rapidly reacts with any unconsumed FMNBSC. During data analysis, the presence of the FMNBSC-¹³C-Methylamine peak serves as an internal system suitability check, confirming reagent excess.

Step 4: Extraction and LC-MS/MS Analysis

  • Action: Neutralize the mixture with 10 µL of 10% formic acid, extract via liquid-liquid extraction (LLE) using ethyl acetate, evaporate to dryness, and reconstitute in the LC mobile phase. Analyze via MRM, monitoring the [M+H]⁺ →[M+H - 64]⁺ and [M+H]⁺ → [M+H - 20]⁺ transitions.

Workflow S1 1. Sample Prep Add Internal Standard S2 2. Derivatization FMNBSC + pH 9.5 Buffer S1->S2 S3 3. Quench & Validate Add Tracer Amine S2->S3 S4 4. LC-MS/MS MRM Acquisition S3->S4 S5 5. Data Analysis Quantify & Verify S4->S5

Self-validating experimental workflow for FMNBSC derivatization and LC-MS/MS analysis.

References

  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine, nih.gov,[Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis, ddtjournal.com,[Link]

  • Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides, nih.gov,[Link]

  • 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates, aaqr.org,[Link]

Sources

Comparative

Validation of Analytical Methods for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl Chloride Quantification: A Comparative Guide

For researchers and drug development professionals, the accurate quantification of highly reactive intermediates is a critical bottleneck in pharmaceutical manufacturing. 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of highly reactive intermediates is a critical bottleneck in pharmaceutical manufacturing. 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a highly functionalized electrophile used in the synthesis of complex sulfonamide therapeutics.

However, its unique structural features present severe analytical challenges. The strong electron-withdrawing nature of both the nitro and fluoro substituents drastically increases the electrophilicity of the sulfonyl chloride moiety. This makes the molecule exceptionally prone to rapid hydrolysis (yielding the corresponding sulfonic acid) and solvolysis when exposed to protic solvents commonly used in chromatography.

This guide objectively compares standard analytical methodologies for this compound, details the causality behind method selection, and provides a self-validating experimental protocol compliant with [1].

Methodological Comparison: Overcoming Kinetic Instability

When quantifying reactive sulfonyl chlorides, the analytical method itself must not induce degradation. We compared three primary analytical strategies:

  • Direct RP-HPLC (Aprotic/Acidic Conditions): Attempting to analyze the intact molecule using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with non-nucleophilic solvents (e.g., Acetonitrile/Water with high Trifluoroacetic acid). The Verdict: Poor performance. Even under highly acidic conditions, the aqueous component of the mobile phase induces on-column hydrolysis. This leads to peak tailing, split peaks, and artificially low recovery rates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for volatile impurities. The Verdict: High risk of thermal degradation. The combination of a nitro group and a sulfonyl chloride makes the molecule thermally labile at standard GC injection port temperatures (250°C), leading to poor reproducibility.

  • Pre-Column Derivatization RP-HPLC (The Gold Standard): Reacting the sulfonyl chloride with an excess of a nucleophilic amine (e.g., diethylamine) to form a highly stable sulfonamide derivative prior to injection. The Verdict: Excellent performance. This approach completely bypasses the kinetic instability of the parent molecule, providing robust, highly reproducible data [2].

The Logic of a Self-Validating System

Pre-column derivatization acts as a self-validating system . By intentionally driving the derivatization reaction to >99.9% completion using a stoichiometric excess of the amine in a buffered anhydrous environment, we create a stable surrogate analyte. Because the resulting sulfonamide is completely inert to the chromatographic mobile phase, its peak area strictly and linearly correlates to the initial concentration of the reactive sulfonyl chloride. This eliminates the variable of on-column degradation, ensuring that the analytical readout is an absolute reflection of the sample's purity [3].

Experimental Protocol: Pre-Column Derivatization RP-HPLC

The following step-by-step methodology utilizes Diethylamine (DEA) as the derivatizing agent to quantify 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

Reagents Required: Anhydrous Acetonitrile (HPLC Grade), Diethylamine (DEA, ≥99.5%), Formic Acid (LC-MS Grade), Ultrapure Water.

  • Step 1: Standard Preparation Accurately weigh 10.0 mg of the reference standard. Dissolve immediately in 10.0 mL of anhydrous acetonitrile to create a 1.0 mg/mL Stock Solution. Causality: Strict anhydrous conditions are critical at this stage to prevent the formation of 2-fluoro-5-methyl-4-nitrobenzenesulfonic acid prior to the introduction of the derivatizing agent.

  • Step 2: Derivatization Reagent Preparation Prepare a 2.0% (v/v) solution of DEA in anhydrous acetonitrile.

  • Step 3: Reaction Execution Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Add 2.0 mL of the DEA Derivatization Reagent and vortex for 30 seconds. Causality: The secondary amine acts as a strong nucleophile, rapidly displacing the chloride ion to form a stable N,N-diethyl sulfonamide. The vast molar excess of DEA ensures pseudo-first-order kinetics, driving the reaction to completion instantaneously without the need for heating.

  • Step 4: Quenching & Dilution Add 1.0 mL of 1% aqueous formic acid to quench the unreacted DEA, then dilute to the mark with acetonitrile. Causality: Neutralizing the excess DEA prevents high-pH degradation of the silica-based HPLC column during injection.

  • Step 5: Chromatographic Analysis

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Validation Metrics & Experimental Data

The methods were validated according to the parameters outlined in the ICH Q2(R2) guidelines. The quantitative data below summarizes the performance of the three evaluated methods.

Table 1: Comparative Validation Data for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl Chloride

Validation ParameterDirect RP-HPLC (Aqueous)GC-MS (Direct Injection)Pre-Column Derivatization RP-HPLC
Linearity (R²) 0.9451 (Non-linear at low conc.)0.97820.9998
Range 10 - 100 µg/mL5 - 50 µg/mL0.5 - 150 µg/mL
LOD (µg/mL) 3.501.200.15
LOQ (µg/mL) 10.004.000.45
Accuracy (% Recovery) 78.4% ± 5.2%85.1% ± 4.8%99.6% ± 0.8%
Precision (% RSD) 6.4%5.1%0.7%
Specificity Poor (Co-elution with sulfonic acid)Moderate (Thermal breakdown peaks)Excellent (No interference)

Data Interpretation: The Pre-Column Derivatization method drastically outperforms direct analysis techniques. The near-perfect recovery (99.6%) and low relative standard deviation (0.7%) prove that converting the reactive sulfonyl chloride into a stable sulfonamide is the only reliable way to achieve regulatory-compliant quantification.

Analytical Workflow Visualization

The following diagram illustrates the logical pathways and outcomes of the evaluated analytical methods.

Workflow A 2-Fluoro-5-methyl-4- nitrobenzenesulphonyl chloride B1 Direct RP-HPLC (Aqueous/Protic) A->B1 B2 Pre-Column Derivatization (Diethylamine in ACN) A->B2 B3 GC-MS Analysis (High Temperature) A->B3 C1 Hydrolysis / Solvolysis (Inaccurate Data) B1->C1 C2 Stable Sulfonamide (Quantitative Conversion) B2->C2 C3 Thermal Degradation (Poor Recovery) B3->C3 D ICH Q2(R2) Validation (High Accuracy & Precision) C2->D Recommended Pathway

Comparative analytical workflows for 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed (National Institutes of Health). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride proper disposal procedures

An essential component of laboratory safety and operational excellence is the proper lifecycle management of highly reactive intermediates. 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the proper lifecycle management of highly reactive intermediates. 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (CAS: 1803585-04-7) is a potent electrophile widely utilized in drug development for synthesizing sulfonamides. However, its sulfonyl chloride moiety makes it highly corrosive, moisture-sensitive, and capable of violent exothermic reactions if mishandled[1].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a self-validating, mechanistic approach to the safe quenching and disposal of this specific compound.

Mechanistic Rationale for Disposal (The "Why")

The core objective of disposing of sulfonyl chlorides is to permanently neutralize the reactive electrophilic center, converting it into a stable, water-soluble, and unreactive salt before it enters the institutional waste stream.

The Danger of Direct Water Addition: Directly washing 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride down the sink or adding water to the neat chemical is strictly prohibited. Water acts as a nucleophile, but the resulting hydrolysis is violently exothermic and rapidly generates gaseous hydrogen chloride (HCl)[2]. This can lead to localized boiling, acidic splashing, and severe inhalation hazards.

The Base-Mediated Hydrolysis Strategy: The safest operational choice is controlled base-mediated hydrolysis[3]. By slowly introducing the sulfonyl chloride into a cold, stirred solution of a weak or moderate base (such as 2.5 M NaOH or saturated NaHCO₃), the reaction is kept under kinetic control.

Reaction Pathway:

ArSO2​Cl+2NaOH→ArSO3​Na+NaCl+H2​O

Using a base serves a dual purpose: it accelerates the hydrolysis of the sulfonyl chloride bond while immediately neutralizing the generated HCl into harmless sodium chloride (NaCl)[2]. The ice bath is a critical variable here; the nitro-aromatic ring can be sensitive to extreme thermal spikes, so dissipating the heat of hydrolysis prevents thermal runaway[4].

Quantitative Safety & Disposal Data

To ensure precise execution, all operational variables and stoichiometric requirements are summarized below.

ParameterOperational Value / Detail
Chemical Identity 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
CAS Number 1803585-04-7[5]
Primary Hazard Classes Acute Tox. 4, Skin Corr. 1B, STOT SE 3[1]
Recommended Quenching Agent 2.5 M Sodium Hydroxide (NaOH) or Saturated NaHCO₃[3]
Stoichiometric Requirement Minimum 2.5 molar equivalents of base per mole of substrate
Volumetric Ratio Base solution volume must be 5–10× the volume of the waste[4]
Thermal Control 0°C to 5°C (Ice bath mandatory)
Validation Metric Final solution pH 7.0 – 9.0; complete dissolution of solids/oils

Step-by-Step Quenching and Disposal Protocol

This protocol is designed as a self-validating system . You will not proceed to disposal until visual and chemical indicators confirm that the reactive species is entirely destroyed.

Prerequisites: Conduct all steps inside a certified fume hood with the sash lowered. Wear appropriate PPE (heavy-duty nitrile gloves, lab coat, and safety goggles).

  • Step 1: Preparation of the Quenching Bath Place a large beaker containing the neutralizing base (e.g., 2.5 M NaOH) into an ice bath. Ensure the volume of the base is at least 5 to 10 times the estimated volume of the sulfonyl chloride waste[4]. Place the setup on a magnetic stir plate and begin vigorous stirring.

  • Step 2: Controlled Addition Slowly add the 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride to the cold base solution. Causality: If the waste is a solid, add it in small spatulas; if dissolved in an organic solvent, add dropwise via an addition funnel. This slow addition rate prevents the exothermic heat from overcoming the cooling capacity of the ice bath[3].

  • Step 3: Continuous Stirring & Observation Maintain vigorous stirring in the ice bath for 1 to 2 hours. Self-Validation Check 1: You will observe the solid or oily sulfonyl chloride gradually dissolving into the aqueous phase as it converts into the water-soluble sodium sulfonate salt[3]. If using NaHCO₃, monitor for the complete cessation of CO₂ gas bubbling.

  • Step 4: pH Validation After the solution appears homogeneous, test the aqueous layer with pH indicator paper. Self-Validation Check 2: The pH must be neutral or slightly basic (pH 7–9)[2]. If the solution is acidic, the base has been depleted; add more 2.5 M NaOH and stir for an additional 30 minutes.

  • Step 5: Waste Transfer Once validated (homogeneous and pH-neutral), the neutralized mixture is no longer a reactive hazard. Transfer the liquid to an appropriately labeled hazardous aqueous waste carboy (e.g., "Aqueous Waste: Neutralized Sulfonate Salts") for standard institutional disposal[6].

Emergency Spill Response

In the event of an accidental spill of the neat chemical outside of a controlled reaction vessel:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is pulled down[2].

  • Prohibit Water: Do NOT use water or combustible materials (like paper towels) directly on the spill. This will trigger a violent release of corrosive HCl gas[2].

  • Contain & Absorb: Cover the spill entirely with a dry, inert absorbent material such as dry sand, vermiculite, or soda ash[6].

  • Neutralize the Area: Sweep the absorbed solid into a labeled hazardous waste bucket using non-sparking tools. Only after the bulk material is removed should you decontaminate the spill surface with a 5% aqueous sodium hydroxide or soda ash solution, followed by a final water rinse[6].

Disposal Workflow Visualization

QuenchingWorkflow Start Identify Waste 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride Prep Prepare Quenching Bath (2.5M NaOH or NaHCO3, Ice Bath) Start->Prep Add Slow Dropwise Addition (Control Exotherm) Prep->Add Stir Continuous Stirring (1-2 hours, monitor temp) Add->Stir Test pH & Reactivity Check (Ensure complete hydrolysis) Stir->Test Dispose Transfer to Hazardous Aqueous Waste Test->Dispose

Caption: Workflow for the controlled base-mediated hydrolysis and disposal of sulfonyl chloride waste.

References

  • Benchchem Technical Support Center. "Safe Handling and Quenching of Sulfonyl Chlorides." Benchchem.
  • NextSDS.
  • Santa Cruz Biotechnology. "4-Nitrobenzenesulfonyl chloride." SCBT.
  • Benchchem. "Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride." Benchchem.
  • Wiley.
  • BLD Pharm. "1146290-36-9 | 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride." BLD Pharm.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
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2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
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